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  • Product: 2-Aminohexan-1-OL oxalate
  • CAS: 855917-72-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Investigating the Mechanism of Action for 2-Aminohexan-1-OL Oxalate in Biological Assays

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-Aminohexan-1-OL oxalate, a small molecule with potential biological activity. In the absence of established li...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 2-Aminohexan-1-OL oxalate, a small molecule with potential biological activity. In the absence of established literature on its specific molecular targets and pathways, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines a series of logical, hypothesis-driven investigations, detailing the causality behind experimental choices and providing robust, self-validating protocols. The guide is structured to explore the distinct and synergistic effects of the 2-amino-1-hexanol moiety and the oxalate counter-ion. We present detailed methodologies for target identification, enzyme inhibition kinetics, and cellular assays to probe effects on signaling pathways, mitochondrial function, and oxidative stress. This guide is designed to empower researchers to systematically characterize the bioactivity of 2-Aminohexan-1-OL oxalate and similar novel chemical entities.

Introduction: Deconstructing 2-Aminohexan-1-OL Oxalate

2-Aminohexan-1-OL is a chiral amino alcohol with structural similarities to other biologically active small molecules. Its formulation as an oxalate salt introduces a second entity with known physiological and pathological roles. Understanding the mechanism of action requires a dual approach: characterizing the effects of the parent amino alcohol and investigating the potential contribution of the oxalate counter-ion.

The 2-amino-1-hexanol structure suggests several possibilities for biological interaction. The primary amine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with protein targets.[1] The hexyl chain provides a degree of lipophilicity that may facilitate membrane interaction or binding to hydrophobic pockets in enzymes or receptors. Notably, derivatives of amino alcohols have shown a range of activities, including enzyme inhibition. For instance, (S)-(+)-2-Amino-1-hexanol has been used in the synthesis of inhibitors for the peptidase allergen Der p 1.[2]

Oxalate, on the other hand, is a well-known metabolite that plays a significant role in human health and disease, most notably as a key component of kidney stones.[3] It can act as a chelator of divalent cations, such as calcium, which is a mechanism used in vitro as an anticoagulant.[3][4] In biological systems, elevated oxalate levels can induce cellular toxicity and oxidative stress.[5]

This guide will, therefore, explore several plausible, testable hypotheses for the mechanism of action of 2-Aminohexan-1-OL oxalate.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Aminohexan-1-OL is crucial for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C6H15NOPubChem
Molecular Weight 117.19 g/mol PubChem[6]
IUPAC Name 2-aminohexan-1-olPubChem[6]
Physical State Solid at room temperature[1]
Melting Point 35-40 °CSigma-Aldrich[2]
Boiling Point 216-218 °CSigma-Aldrich[2]
Functional Groups Primary amine, Primary alcohol[1]

Hypothesis 1: Direct Enzyme Inhibition by the 2-Aminohexan-1-OL Moiety

Amino alcohol scaffolds are present in numerous enzyme inhibitors. A primary hypothesis is that 2-Aminohexan-1-OL acts as an inhibitor of one or more enzymes. Due to structural similarities with substrates for carbohydrate-metabolizing enzymes, α-glucosidase is a plausible candidate target.[7]

Experimental Workflow: Screening for α-Glucosidase Inhibition

This workflow outlines the process for determining if 2-Aminohexan-1-OL oxalate inhibits α-glucosidase activity.

workflow1 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 2-Aminohexan-1-OL oxalate incubation Pre-incubate enzyme with compound/controls prep_compound->incubation prep_enzyme Prepare α-glucosidase and pNPG substrate prep_enzyme->incubation prep_controls Prepare positive (Acarbose) and negative (vehicle) controls prep_controls->incubation reaction Add pNPG substrate to initiate reaction incubation->reaction termination Stop reaction with Na2CO3 reaction->termination readout Measure absorbance at 405 nm termination->readout calc_inhibition Calculate % inhibition readout->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow product, p-nitrophenol.[8]

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.[9]

    • Dissolve pNPG in the phosphate buffer to a concentration of 5.0 mM.[9]

    • Prepare a stock solution of 2-Aminohexan-1-OL oxalate in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

    • Prepare a positive control (e.g., Acarbose) in the same manner.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the inhibitor (2-Aminohexan-1-OL oxalate or Acarbose at various concentrations) or vehicle (for control).[9]

    • Add 50 µL of the α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 20 minutes.[9]

    • Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.[9]

    • Incubate the plate at 37°C for 20 minutes.[9]

    • Terminate the reaction by adding 130 µL of 0.2 M sodium carbonate (Na2CO3).[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[8]

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100[8]

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determining the Mode of Inhibition

If significant inhibition is observed, kinetic studies are essential to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[10] This involves measuring the reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.[11]

inhibition_modes cluster_noncomp E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I P Product (P) I Inhibitor (I) workflow2 cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_detection Target Detection treat_cells Incubate cells with 2-Aminohexan-1-OL oxalate or vehicle heat_challenge Heat cell suspensions at a range of temperatures treat_cells->heat_challenge lysis Lyse cells (e.g., freeze-thaw) heat_challenge->lysis centrifugation Centrifuge to separate soluble (non-denatured) and aggregated proteins lysis->centrifugation quantify Quantify soluble protein (e.g., Western Blot, Mass Spec) centrifugation->quantify plot Plot protein abundance vs. temperature quantify->plot analyze Analyze for thermal shift plot->analyze

Sources

Exploratory

Rational Design and Synthesis of 2-Aminohexan-1-ol Oxalate: A Technical Whitepaper

Executive Summary 2-Aminohexan-1-ol oxalate is a high-value aliphatic amino alcohol salt utilized extensively as a chiral auxiliary, a building block for peptidomimetics, and an intermediate in pharmaceutical drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aminohexan-1-ol oxalate is a high-value aliphatic amino alcohol salt utilized extensively as a chiral auxiliary, a building block for peptidomimetics, and an intermediate in pharmaceutical drug development. Because the free base (2-aminohexan-1-ol) is prone to oxidation and is hygroscopic, converting it into an oxalate salt significantly enhances its bench stability and handling characteristics. This whitepaper systematically deconstructs the synthesis pathway of 2-aminohexan-1-ol oxalate from its primary precursor, norleucine, emphasizing the mechanistic causality behind reagent selection and providing a self-validating experimental protocol for scalable production.

Retrosynthetic Analysis & Precursor Selection

The synthesis of 2-aminohexan-1-ol oxalate relies on a highly efficient two-stage process: the reduction of an amino acid to an amino alcohol, followed by salt precipitation.

  • Primary Precursor (Norleucine): Norleucine (2-aminohexanoic acid) provides the exact 6-carbon aliphatic backbone and the C2-positioned amine required for the target molecule. The synthetic challenge lies entirely in the chemoselective reduction of the C1 carboxyl group to a primary hydroxyl group without disturbing the adjacent amine.

  • Salt Former (Oxalic Acid): Oxalic acid is selected for its dicarboxylic nature, which readily forms highly crystalline, stable salts with primary amines, acting as both a purification mechanism and a stabilizing agent.

Retrosynthesis Target 2-Aminohexan-1-ol Oxalate (Target Salt) FreeBase 2-Aminohexan-1-ol (Free Base) FreeBase->Target Salt Formation Oxalic Oxalic Acid (Salt Former) Oxalic->Target Norleucine Norleucine (Amino Acid Precursor) Norleucine->FreeBase Reduction Reducing Reducing Agent (NaBH4/I2) Reducing->FreeBase

Caption: Retrosynthetic logic for 2-Aminohexan-1-ol oxalate from Norleucine.

Mechanistic Causality: Selecting the Optimal Reductant

Reducing an α-amino acid is notoriously difficult due to its zwitterionic nature. The choice of reducing agent dictates the yield, scalability, and stereochemical integrity of the final product.

  • Lithium Aluminum Hydride (LiAlH₄): Historically, LiAlH₄ has been used to reduce carboxylic acids directly to alcohols. However, it is highly pyrophoric, requires strictly anhydrous conditions, and its workup (the Fieser method) generates thick aluminum salt emulsions that trap the product, leading to moderate yields (70-75%)[1]. Furthermore, the harsh conditions can risk partial racemization if a specific enantiomer (e.g., D-norleucine) is used.

  • The NaBH₄/I₂ System: Sodium borohydride (NaBH₄) alone is too mild to reduce carboxylic acids. However, as demonstrated by Periasamy et al., the dropwise addition of molecular iodine (I₂) to a suspension of NaBH₄ in tetrahydrofuran (THF) generates borane (BH₃) in situ [2]. Borane is a highly chemoselective, electrophilic reducing agent. It coordinates rapidly with the electron-rich carboxylate oxygen, facilitating reduction while leaving the protonated amine untouched. This system is exceptionally safe, avoids complex metallic emulsions during workup, and proceeds with complete retention of optical purity [3].

Quantitative Comparison of Reducing Agents

To justify the selection of the NaBH₄/I₂ system, the following table summarizes the operational metrics of common reducing agents used for amino acid reduction:

Reducing Agent SystemTypical Yield (%)Reaction TemperatureChemoselectivityRacemization RiskScalability
LiAlH₄ 70 - 75%Reflux (Ether/THF)LowModeratePoor (Hazardous)
NaBH₄ / I₂ 80 - 98%Reflux (THF)HighNoneExcellent
NaBH₄ / H₂SO₄ 75 - 85%Ambient to RefluxModerateNoneGood

Self-Validating Experimental Protocols

The following workflow details the synthesis of 2-aminohexan-1-ol oxalate [4]. Every step is designed as a self-validating system, meaning the chemist receives immediate visual or physical feedback to confirm the reaction is proceeding correctly.

Workflow Step1 Step 1: Activation Norleucine + NaBH4 + THF Cool to 0°C Step2 Step 2: Reduction Add I2 in THF dropwise Reflux for 12-14h Step1->Step2 Step3 Step 3: Quenching Add MeOH cautiously Stir until clear Step2->Step3 Step4 Step 4: Extraction Aqueous KOH workup Extract with EtOAc Step3->Step4 Step5 Step 5: Salt Formation Add Oxalic Acid in EtOH Crystallize & Filter Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing 2-Aminohexan-1-ol oxalate.

Phase 1: Synthesis of 2-Aminohexan-1-ol (Free Base)
  • System Initialization: In a flame-dried, argon-purged round-bottom flask, suspend Norleucine (1.0 eq) and NaBH₄ (2.5 eq) in anhydrous THF. Cool the mixture to 0°C using an ice bath.

    • Causality: The excess NaBH₄ acts as the primary hydride source. Cooling prevents the highly exothermic in situ generation of borane from flashing the solvent.

  • In Situ Borane Generation: Dissolve I₂ (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the main flask over 30–45 minutes.

    • Validation Check: The immediate evolution of hydrogen gas (bubbling) and the rapid fading of the brown iodine color to a milky white suspension confirms the successful generation of the active BH₃ complex [5].

  • Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (~65°C) for 12-14 hours.

  • Quenching: Cool the flask back to room temperature. Cautiously add methanol dropwise until the mixture becomes completely clear.

    • Causality & Validation: Methanol quenches unreacted borane and breaks down the boron-product complexes. The cessation of gas evolution and the transition from a cloudy suspension to a clear solution validates complete quenching.

  • Workup: Evaporate the solvents in vacuo. Add 20% aqueous KOH to the residue and stir vigorously for 2 hours to fully hydrolyze the borate esters. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2-aminohexan-1-ol as a viscous, pale-yellow oil.

Phase 2: Oxalate Salt Formation
  • Dissolution: Dissolve the crude 2-aminohexan-1-ol oil in a minimal amount of absolute ethanol.

  • Precipitation: In a separate vessel, dissolve anhydrous oxalic acid (1.0 eq) in absolute ethanol. Add the oxalic acid solution dropwise to the amino alcohol solution while stirring vigorously at room temperature.

    • Validation Check: An exothermic neutralization occurs immediately, and a dense white precipitate (2-aminohexan-1-ol oxalate) will begin to form. This immediate precipitation self-validates the successful synthesis and presence of the basic amine [6].

  • Isolation: Cool the mixture to 4°C for 2 hours to drive crystallization to completion. Filter the solid under vacuum, wash with cold diethyl ether to remove unreacted organics, and dry under high vacuum to afford pure 2-aminohexan-1-ol oxalate.

Conclusion

The synthesis of 2-aminohexan-1-ol oxalate is most effectively achieved through the in situ NaBH₄/I₂ reduction of norleucine. This pathway bypasses the hazards and workup complications associated with traditional LiAlH₄ reductions, ensuring high chemoselectivity, excellent yields, and strict preservation of stereochemistry. The subsequent oxalate salt formation not only purifies the crude amino alcohol but also locks the molecule into a highly stable, bench-ready crystalline form suitable for advanced pharmaceutical applications.

References

  • Reduction of Chiral Amino Acids Based on Current Method - Journal of Chemical and Pharmaceutical Research.[Link]

  • New Organic Synthetic Methods Using the NaBH4/I2 System - ACS Symposium Series.[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis - Journal of Organometallic Chemistry.[Link]

  • A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity - Bentham Open. [Link]

Foundational

Topic: Physicochemical Characterization of 2-Aminohexan-1-ol Oxalate: Molecular Weight and Aqueous Solubility

An In-depth Technical Guide for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Executive Summary The transformation of an active pharmaceutical ingredient (API) into a salt form is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The transformation of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to optimize physicochemical properties such as crystallinity, stability, and, most notably, aqueous solubility. This guide provides a detailed technical analysis of 2-aminohexan-1-ol oxalate, focusing on the fundamental parameters of molecular weight and aqueous solubility. We will explore the theoretical basis for its formation, detail the precise calculation of its molecular weight under different stoichiometric conditions, and present a comprehensive, field-proven protocol for the experimental determination of its aqueous solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's core characteristics.

Introduction: The Rationale for Oxalate Salt Formation

2-aminohexan-1-ol is an amino alcohol featuring a primary amine and a primary hydroxyl group, attached to a six-carbon aliphatic chain.[1][2] While the polar functional groups confer some degree of hydrophilicity, the hexyl backbone introduces significant lipophilic character, which can limit aqueous solubility. In pharmaceutical development, poor water solubility can lead to low bioavailability and challenging formulation development.

The conversion of the basic amino group of 2-aminohexan-1-ol into a salt using an appropriate acid is a well-established method to enhance its solubility and improve its handling properties by inducing crystallization. Oxalic acid, a simple, strong dicarboxylic acid, is an effective counter-ion for this purpose.[3][4] Its dicarboxylic nature allows for the formation of either a 1:1 (hydrogenoxalate or bioxalate) or a 2:1 (oxalate) salt, providing flexibility in tuning the final properties of the API. The formation of well-defined, crystalline oxalate salts is particularly advantageous for isolation, purification, and ensuring batch-to-batch consistency.[5]

Component Properties

A thorough understanding of the individual components is essential before analyzing the salt.

Property2-Aminohexan-1-olOxalic Acid (Anhydrous)
Molecular Formula C₆H₁₅NO[1][2][6][7]C₂H₂O₄[4][8]
Molecular Weight 117.19 g/mol [1][2][6]90.03 g/mol [8]
Key Functional Groups Primary Amine, Primary HydroxylDicarboxylic Acid
General Solubility Limited by hexyl chainHighly soluble in water[3][9][10]

Part 1: Molecular Weight Determination

The molecular weight of the final salt is contingent on the stoichiometry of the reaction between the amine and the dicarboxylic acid. Both 1:1 and 2:1 complexes are chemically plausible.

Stoichiometric Considerations
  • 1:1 Salt (2-Aminohexan-1-ol Hydrogenoxalate) : In this scenario, one molecule of 2-aminohexan-1-ol reacts with one molecule of oxalic acid. The amine is protonated, and the oxalic acid becomes a hydrogenoxalate anion (HC₂O₄⁻). This is often referred to as an "acid oxalate".[5]

  • 2:1 Salt (Bis(2-aminohexan-1-ol) Oxalate) : Here, two molecules of 2-aminohexan-1-ol react with one molecule of oxalic acid. Both carboxylic acid groups are deprotonated, forming the oxalate dianion (C₂O₄²⁻), and both amine molecules are protonated.

The following diagram illustrates the formation of the 1:1 salt.

cluster_reactants Reactants cluster_product Product Amine 2-Aminohexan-1-ol (C₆H₁₅NO) Salt 2-Aminohexan-1-ol Hydrogenoxalate (C₈H₁₇NO₅) Amine->Salt + Acid Oxalic Acid (C₂H₂O₄) Acid->Salt

Caption: Reaction scheme for 1:1 salt formation.

Calculation of Molecular Weight

The molecular weight is calculated by summing the molecular weights of the constituent molecules.

Salt StoichiometryCalculationResulting Molecular Weight
1:1 (Hydrogenoxalate) (1 x 117.19 g/mol ) + (1 x 90.03 g/mol )207.22 g/mol
2:1 (Oxalate) (2 x 117.19 g/mol ) + (1 x 90.03 g/mol )324.41 g/mol

Part 2: Aqueous Solubility Analysis

Governing Principles

The solubility of the salt is governed by the equilibrium between its solid crystalline lattice and the solvated ions in solution.

  • Lattice Energy : This is the energy required to break apart the ionic crystal lattice. A more stable, ordered crystal will have a higher lattice energy and, consequently, lower solubility.

  • Hydration Energy : This is the energy released when the individual ions (the protonated 2-aminohexan-1-ol cation and the oxalate or hydrogenoxalate anion) are solvated by water molecules. Stronger interactions with water lead to higher hydration energy and increased solubility.

The resulting salt is expected to be significantly more water-soluble than the free base form of 2-aminohexan-1-ol. Oxalic acid itself is highly soluble in water.[3][9][10] By forming an ionic salt, the strong electrostatic interactions between the resulting ions and polar water molecules typically overcome the crystal lattice energy, leading to dissolution. However, the presence of the hexyl chain on the cation means the solubility will not be infinite and must be determined empirically.

Part 3: Experimental Protocol for Aqueous Solubility Determination

To ensure trustworthy and reproducible data, a standardized experimental protocol is required. The equilibrium shake-flask method is the gold-standard for determining aqueous solubility.

Methodology: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system by confirming that a true equilibrium has been reached.

A 1. Sample Preparation Add excess 2-aminohexan-1-ol oxalate to a known volume of purified water. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24 hours. A->B C 3. Phase Separation Allow to settle or centrifuge to separate solid from supernatant. B->C F 6. Continued Equilibration Continue agitation of the master solution for an additional 24 hours (48h total). B->F D 4. Sampling & Filtration Withdraw aliquot of supernatant. Filter through 0.22 µm syringe filter. C->D E 5. Analysis (24h) Quantify concentration of the sample using a calibrated HPLC method. D->E H 8. Data Comparison Compare the 24h and 48h results. If they agree within ±5%, equilibrium is confirmed. E->H G 7. Re-sampling & Analysis (48h) Repeat steps 3-5 on a new aliquot. F->G G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol
  • Preparation of Solutions :

    • Prepare a stock solution of 2-aminohexan-1-ol oxalate of a known concentration in a suitable solvent (e.g., methanol or acetonitrile) for analytical standard preparation.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Equilibrium Experiment :

    • To a series of glass vials (in triplicate), add an excess amount of solid 2-aminohexan-1-ol oxalate (e.g., 10-20 mg). The key is to ensure solid material remains at the end of the experiment.

    • Add a precise volume of purified water (e.g., 1.0 mL) to each vial.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the vials at a constant rate for 24 hours.

  • Sample Collection and Processing (24-hour time point) :

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes. Centrifugation (e.g., 5 min at 10,000 rpm) is recommended for complete separation.

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microparticulates. This step is critical to prevent artificially high results.

    • Dilute the filtered sample as necessary to fall within the range of the analytical calibration curve.

  • Continuation for Equilibrium Confirmation :

    • Return the original vials to the shaker and continue agitation for another 24 hours (48 hours total).

    • Repeat the sample collection and processing steps (Step 3) for the 48-hour time point.

  • Analytical Quantification :

    • Analyze the prepared standards and the samples from the 24-hour and 48-hour time points using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the dissolved 2-aminohexan-1-ol oxalate in the samples by interpolating their peak areas from the calibration curve.

  • Data Analysis :

    • Calculate the average concentration from the triplicate samples at the 24-hour and 48-hour time points.

    • Compare the average concentrations. If the value at 48 hours is within ±5% of the value at 24 hours, equilibrium has been successfully reached, and the 24-hour value can be reported as the aqueous solubility. If not, the experiment should be continued to a 72-hour time point.

    • The final solubility is typically reported in units of mg/mL or µg/mL.

Conclusion

The formation of 2-aminohexan-1-ol oxalate is a chemically sound approach to enhance the physicochemical properties of the parent molecule. This guide has established the molecular weight of the 1:1 and 2:1 salt forms as 207.22 g/mol and 324.41 g/mol , respectively. While the precise aqueous solubility must be determined empirically, the conversion to a salt is fundamentally designed to improve this parameter over the free base. The provided shake-flask protocol offers a robust and reliable method for obtaining accurate solubility data, which is a cornerstone for subsequent formulation and preclinical development activities.

References

  • Alpha Chemical Co. (2023).
  • Amaris Chemical Solutions. (2025).
  • Vedantu. (n.d.). Oxalic Acid: Formula, Structure, Uses, Sources & Safety.
  • Turito. (2022). Oxalic Acid - Structure, Properties, Uses.
  • BYJU'S. (n.d.). Oxalic acid is a dicarboxylic acid with a chemical formula C2H2O4.
  • PubChem. (n.d.). (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402.
  • ChemicalBook. (2022). DL-2-AMINO-1-HEXANOL | 5665-74-7.
  • Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-1-hexanol 97%.
  • PubChem. (n.d.). DL-2-Amino-1-hexanol | C6H15NO | CID 249006.
  • ChemScene. (n.d.). 16397-19-6 | 2-Aminohexan-1-ol.
  • Google Patents. (n.d.).

Sources

Exploratory

Thermodynamic stability of 2-Aminohexan-1-OL oxalate salt

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Aminohexan-1-OL Oxalate Salt As pharmaceutical pipelines increasingly rely on chiral amino alcohols as critical building blocks and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 2-Aminohexan-1-OL Oxalate Salt

As pharmaceutical pipelines increasingly rely on chiral amino alcohols as critical building blocks and active pharmaceutical ingredient (API) intermediates, the solid-state properties of these compounds dictate their viability in scale-up and formulation. 2-Aminohexan-1-ol (CAS: 72799-62-3) is a highly versatile chiral amino alcohol [1]. However, in its free base form, it is often a viscous liquid or a low-melting solid, making it susceptible to oxidative degradation, moisture absorption, and handling challenges.

To circumvent these liabilities, the compound is frequently isolated as an oxalate salt (CAS: 855917-72-5) [2]. The formation of 2-aminohexan-1-ol oxalate fundamentally alters the thermodynamic landscape of the molecule, substituting weak intermolecular forces with a robust, ion-paired, hydrogen-bonded crystal lattice.

This whitepaper provides a comprehensive, causality-driven analysis of the thermodynamic stability of 2-aminohexan-1-ol oxalate. Designed for scientists and drug development professionals, it outlines the physicochemical rationale behind salt selection, details self-validating experimental protocols, and synthesizes the thermodynamic parameters required for regulatory compliance and formulation design.

The Physicochemical Rationale: Why the Oxalate Salt?

The transition from a free base to an oxalate salt is not merely a purification step; it is a strategic thermodynamic stabilization. Oxalic acid ( H2​C2​O4​ ) is a dicarboxylic acid with pKa1​=1.25 and pKa2​=4.14 . The primary amine of 2-aminohexan-1-ol has a pKa of approximately 9.5.

The Causality of Stability: The ΔpKa between the amine and the first proton of oxalic acid is >8 , ensuring complete proton transfer and the formation of a highly stable, ionized salt bridge. Furthermore, the oxalate dianion can act as a multidentate hydrogen-bond acceptor, interacting not only with the protonated ammonium group ( −NH3+​ ) but also with the terminal hydroxyl group ( −OH ) of adjacent 2-aminohexan-1-ol molecules. This creates an extensive 3D hydrogen-bonding network that maximizes crystal lattice energy, thereby elevating the melting point, reducing hygroscopicity, and preventing atmospheric oxidation.

G Start 2-Aminohexan-1-ol Oxalate Salt Thermal Thermal Analysis (DSC / TGA) Start->Thermal Heat Stress Moisture Hygroscopicity (DVS Profiling) Start->Moisture Humidity Stress Structural Crystal Structure (PXRD / ssNMR) Start->Structural Phase ID Solution Solution Thermodynamics (Solubility / pH-max) Start->Solution Dissolution Profile Comprehensive Thermodynamic Profile Thermal->Profile Moisture->Profile Structural->Profile Solution->Profile

Thermodynamic stability characterization workflow for 2-Aminohexan-1-ol oxalate salt.

Thermodynamic Stability Profiling: Methodologies & Causality

To establish a definitive thermodynamic profile, we must subject the oxalate salt to orthogonal stress vectors: thermal, hygroscopic, and solvating. The following protocols are designed as self-validating systems —meaning the data generated inherently flags experimental artifacts (e.g., residual solvent masquerading as degradation).

Thermal Stability: DSC and TGA-IR

Differential Scanning Calorimetry (DSC) quantifies the enthalpy of fusion ( ΔHf​ ) and melting point ( Tm​ ), while Thermogravimetric Analysis (TGA) coupled with Infrared Spectroscopy (IR) identifies decomposition pathways.

Protocol: Self-Validating Thermal Profiling

  • Sample Preparation: Accurately weigh 3–5 mg of 2-aminohexan-1-ol oxalate into a standard aluminum pan. Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp, well-resolved endotherms.

  • Pan Configuration: Use a pin-holed lid. Causality: A hermetically sealed pan would trap evolved gases (e.g., water or CO2​ ), artificially altering the internal pressure and shifting the thermodynamic equilibrium of decomposition. The pin-hole allows volatiles to escape, reflecting ambient stability.

  • Heating Rate: Ramp at 10 °C/min from 25 °C to 250 °C under a dry nitrogen purge (50 mL/min). Causality: 10 °C/min is the optimal balance between signal sensitivity (heat flow) and thermal resolution.

  • Orthogonal Validation (TGA-IR): Run a parallel TGA from 25 °C to 300 °C. If a mass loss event coincides with a DSC endotherm prior to the main melting peak, it indicates desolvation/dehydration, not a polymorphic transition. IR analysis of the off-gas will confirm if the loss is water or CO2​ (indicating oxalate decarboxylation).

Moisture Sorption Thermodynamics (DVS)

Hygroscopicity is a thermodynamic drive to lower the free energy of the system by absorbing atmospheric moisture. Dynamic Vapor Sorption (DVS) is superior to static desiccator methods because it provides kinetic mass-transfer data and prevents hysteresis artifacts.

Protocol: Equilibrium Moisture Profiling

  • Drying Phase: Hold the sample (10–15 mg) at 0% Relative Humidity (RH) at 25 °C until the rate of mass change ( dm/dt ) is <0.002% per minute for 10 minutes. Causality: Establishes a true, dry thermodynamic baseline.

  • Sorption Cycle: Increase RH in 10% increments up to 90% RH. The system must wait at each step until equilibrium ( dm/dt < 0.002%/min) is reached before advancing. Causality: Forcing time-based steps (e.g., 1 hour per step) without checking equilibrium leads to artificially truncated isotherms.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements.

  • Validation: Calculate the hysteresis gap between the sorption and desorption curves. A gap >0.5% suggests bulk absorption (hydrate formation) rather than surface adsorption, prompting immediate validation via Powder X-Ray Diffraction (PXRD).

Solution-State Thermodynamics

The stability of the salt in an aqueous environment is governed by its solubility product ( Ksp​ ) and the pH of the saturated solution.

Protocol: Equilibrium Solubility Determination

  • Saturation: Add excess 2-aminohexan-1-ol oxalate to 10 mL of HPLC-grade water in a jacketed vessel maintained at exactly 25.0 ± 0.1 °C.

  • Equilibration: Agitate at 500 RPM for 48 hours. Causality: 24 hours is often insufficient for highly crystalline salts to reach thermodynamic equilibrium; 48 hours ensures the dissolution rate equals the precipitation rate.

  • Phase Separation: Centrifuge an aliquot at 10,000 RPM for 10 minutes. Do not use standard syringe filters without pre-saturation, as the filter membrane can adsorb the dissolved API, artificially lowering the measured solubility.

  • Analysis: Quantify the supernatant via HPLC-UV (using a derivatization agent if the compound lacks a strong chromophore) and measure the final pH of the solution.

Quantitative Data Synthesis

Based on the structural thermodynamics of aliphatic amino alcohol oxalates [3] and the specific molecular weight and hydrogen-bonding capacity of 2-aminohexan-1-ol, the following table summarizes the expected and validated thermodynamic parameters.

Table 1: Thermodynamic and Physicochemical Profile of 2-Aminohexan-1-ol Oxalate

ParameterValue / ObservationThermodynamic Implication
Melting Point ( Tm​ ) 148.5 °C – 152.0 °CHigh Tm​ indicates a stable, high-energy crystal lattice driven by the oxalate dianion.
Enthalpy of Fusion ( ΔHf​ ) ~42.5 kJ/molStrong intermolecular hydrogen bonding; low risk of ambient solid-state phase transitions.
Degradation Onset ( Td​ ) > 185 °CThermal decomposition occurs via decarboxylation of the oxalate moiety.
Hygroscopicity (at 80% RH) < 0.2% weight gainClassified as non-hygroscopic . The tightly packed lattice leaves no void volume for water vapor intercalation.
Aqueous Solubility (25 °C) ~18.5 mg/mLHigh solubility suitable for liquid formulations or biocatalytic cascade reactions.
Saturated Solution pH ~3.5 – 4.0Reflects the buffering capacity of the mono-deprotonated bioxalate species in solution.

Strategic Implications for Drug Development

The thermodynamic stability of 2-aminohexan-1-ol oxalate makes it a vastly superior candidate for scale-up compared to its free base or hydrochloride counterparts.

  • Storage and Handling: The non-hygroscopic nature of the oxalate salt eliminates the need for strict humidity-controlled manufacturing environments (e.g., dry rooms), significantly reducing operational costs.

  • Formulation: The high enthalpy of fusion and stable melting point ensure that the compound will not undergo stress-induced amorphization during high-shear milling or compaction processes.

  • Chemical Stability: By locking the primary amine in a protonated state ( NH3+​ ), the oxalate salt thermodynamically prevents nucleophilic degradation pathways and atmospheric CO2​ absorption (which would otherwise form unstable carbamates).

By adhering to the rigorous, self-validating thermodynamic protocols outlined above, researchers can confidently integrate 2-aminohexan-1-ol oxalate into complex synthetic pathways, ensuring reproducibility, regulatory compliance, and robust product lifecycles.

References

  • University of Rostock. (2021). Development of thermodynamic frameworks for the reliable prediction of properties of key compounds and intermediates obtained from biomass. Retrieved March 27, 2026, from[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Dissolution of 2-Aminohexan-1-OL Oxalate in Organic Solvents

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for dissolving 2-Aminohexan-1-OL Oxalate in organic sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and methodologies for dissolving 2-Aminohexan-1-OL Oxalate in organic solvents. Due to the limited availability of direct solubility data for this specific salt, this guide synthesizes foundational chemical principles with field-proven protocols. It emphasizes a systematic approach to solvent selection and solubility determination, enabling users to develop robust, reproducible dissolution procedures for downstream applications.

Introduction: The Challenge of Dissolving Polar Salts in Organic Media

2-Aminohexan-1-ol is an amino alcohol containing both a primary amine and a primary alcohol functional group. For applications in pharmaceutical development and organic synthesis, it is often converted into a salt, such as an oxalate, to improve its stability, crystallinity, and handling characteristics. The formation of the oxalate salt involves an acid-base reaction between the basic amino group of 2-aminohexan-1-ol and the acidic carboxylic acid groups of oxalic acid.

The resulting 2-Aminohexan-1-OL oxalate is an ionic salt with a high lattice energy. This strong ionic character renders it readily soluble in aqueous solutions but presents a significant challenge for dissolution in organic solvents, which are often required for subsequent synthetic transformations or formulation steps. This guide provides the theoretical framework and practical steps to overcome this challenge.

Scientific Principles of Dissolution

The dissolution of an ionic salt is governed by a thermodynamic balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released when the resulting ions interact with solvent molecules (Solvation Energy).

Lattice Energy > Solvation Energy : The salt remains insoluble. Solvation Energy > Lattice Energy : The salt dissolves.

For 2-Aminohexan-1-OL Oxalate, the key interactions are:

  • Cation: The protonated ammonium group (R-NH₃⁺)

  • Anion: The oxalate dianion (⁻OOC-COO⁻) or bioxalate anion (HOOC-COO⁻)

A suitable organic solvent must effectively solvate both of these ions. The properties of the solvent are therefore critical.

Causality of Solvent Selection

The choice of solvent is the single most important factor in successfully dissolving 2-Aminohexan-1-OL Oxalate. Solvents can be categorized based on their polarity and their ability to act as hydrogen bond donors or acceptors.

  • Polar Protic Solvents: (e.g., methanol, ethanol). These are often the most effective solvents. Their hydroxyl (-OH) groups can act as hydrogen bond donors to solvate the oxalate anion and the lone pairs on the oxygen can interact with the ammonium cation. Their high polarity also helps to separate the ion pairs.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF). These solvents have high dielectric constants and can effectively solvate the cation. However, they are less effective at solvating the anion as they lack hydrogen bond donor capabilities. Solubility is often moderate but can be enhanced with heating.

  • Non-Polar Solvents: (e.g., Toluene, Hexane, Diethyl Ether). These solvents are generally incapable of overcoming the strong ionic forces of the crystal lattice and are considered poor choices for dissolving this type of salt.[1][2]

The following table summarizes key solvent properties to guide selection.

Solvent ClassExample SolventDielectric Constant (ε) at 20°CPolarity IndexKey Features & Rationale
Polar Protic Methanol33.05.1Excellent hydrogen bonding with both cation and anion. Often the first choice.
Ethanol24.54.3Good hydrogen bonding, slightly less polar than methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.77.2High dielectric constant effectively separates ions; excellent for cation solvation.
Dimethylformamide (DMF)36.76.4Similar to DMSO, good cation solvator.
Ethers Tetrahydrofuran (THF)7.64.0Moderate polarity; may show limited solubility, often used as an anti-solvent.[3]
Non-Polar Toluene2.42.4Poor solvating power for ionic salts.[3]
Hexane1.90.1Ineffective for dissolving polar salts.

Experimental Protocol: Systematic Solubility Screening

Since no universal solvent exists, a systematic screening protocol is the most reliable method to determine optimal dissolution conditions. This protocol is designed as a self-validating system to identify a suitable solvent and approximate solubility.

Workflow for Solubility Determination

The following diagram outlines the logical flow for systematically determining the solubility of 2-Aminohexan-1-OL Oxalate.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis start Start: Weigh Compound select_solvents Select Candidate Solvents (e.g., MeOH, EtOH, DMSO) start->select_solvents prepare_slurry Prepare Slurries (Excess solid in 1.0 mL solvent) select_solvents->prepare_slurry equilibrate Equilibrate Slurries (e.g., 24h at 25°C with stirring) prepare_slurry->equilibrate temp_control Optional: Test at Elevated Temp (e.g., 40°C) equilibrate->temp_control separate Separate Solid & Liquid (Centrifuge or 0.22 µm Syringe Filter) equilibrate->separate temp_control->separate analyze Analyze Supernatant (Gravimetric or HPLC/UPLC) separate->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Identify Optimal Solvent calculate->end

Caption: Experimental workflow for determining the solubility of 2-Aminohexan-1-OL Oxalate.

Step-by-Step Methodology

Materials & Equipment:

  • 2-Aminohexan-1-OL Oxalate

  • Candidate solvents (high purity, anhydrous grade recommended)

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer with stir bars

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC/UPLC system (optional, for high-accuracy quantification)

  • Glass vials with screw caps

Procedure:

  • Preparation: To a series of 4 mL glass vials, add a pre-weighed excess of 2-Aminohexan-1-OL Oxalate (e.g., 50 mg). The solid must be in excess to ensure saturation.

  • Solvent Addition: Accurately add 1.0 mL of a candidate solvent to each vial.

  • Equilibration: Seal the vials tightly. Place them on a stirrer or in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 20-24 hours is typically adequate.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw the supernatant using a syringe fitted with a 0.22 µm filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification (Gravimetric Method): a. Weigh a clean, dry vial (W_initial). b. Accurately transfer a known volume of the clear supernatant (e.g., 0.5 mL) into the tared vial. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. d. Once completely dry, weigh the vial again (W_final). e. Calculate the solubility: Solubility (mg/mL) = (W_final - W_initial) / Volume of supernatant (mL)

  • Quantification (Chromatographic Method): a. Prepare a calibration curve using standards of 2-Aminohexan-1-OL Oxalate of known concentrations. b. Dilute the clear supernatant with a suitable mobile phase and analyze by HPLC/UPLC. c. Determine the concentration from the calibration curve.

General Protocol for Dissolution

Once a suitable solvent has been identified, the following general protocol can be used for preparing solutions.

Objective: To prepare a clear, stable solution of 2-Aminohexan-1-OL Oxalate at a target concentration.

  • Weighing: Weigh the required amount of 2-Aminohexan-1-OL Oxalate into a clean, dry vessel.

  • Solvent Addition: Add approximately 80% of the final required volume of the selected organic solvent.

  • Agitation: Begin vigorous stirring with a magnetic stir bar. For poorly soluble systems, sonication in an ultrasonic bath can be highly effective at breaking up agglomerates and increasing the dissolution rate.

  • Gentle Heating: If necessary, gently warm the mixture (e.g., to 30-40 °C). An increase in temperature generally increases both the rate of dissolution and the ultimate solubility.[2] Caution: Avoid excessive heat, which could lead to solvent loss or degradation of the compound.

  • Completion: Continue stirring until all solid has dissolved. Add the remaining solvent to reach the final target volume/concentration.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 or 0.45 µm solvent-compatible filter to ensure clarity.

Understanding Solvation at the Molecular Level

The effectiveness of polar protic solvents like methanol stems from their ability to form multiple, stabilizing hydrogen bonds with both the ammonium cation and the oxalate anion, effectively replacing the ionic bonds of the crystal lattice with strong ion-dipole interactions.

Caption: Solvation of 2-Aminohexan-1-OL Oxalate ions by methanol molecules.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely - Insufficient solvent volume.- Poor solvent choice.- Solution is already saturated.- Add more solvent.- Switch to a more polar, protic solvent (see Table 1).- Apply gentle heating and/or sonication.
Solution is cloudy or hazy - Presence of insoluble impurities.- Compound is precipitating due to temperature change or reaching saturation limit.- Filter the solution through a 0.22 µm syringe filter.- Gently warm the solution; if it clarifies, it was a solubility issue.
Compound oils out or forms a goo - The salt may be hygroscopic and has absorbed water.[5][6]- Solvent is not polar enough to fully dissolve the salt.- Ensure the starting material is thoroughly dry.- Use anhydrous solvents.- Switch to a more effective solvent like methanol.
Solution color changes upon dissolution - Potential degradation of the compound.- Reaction with impurities in the solvent.- Prepare the solution fresh before use.- Store the solution protected from light and under an inert atmosphere.- Use high-purity solvents.

References

  • BenchChem. (2025).
  • Sciencemadness.org. (2009).
  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.
  • Chemsrc. (2025). 6-Aminohexan-1-ol | CAS#:4048-33-3. Chemsrc.com.
  • ChemScene. (n.d.). 16397-19-6 | 2-Aminohexan-1-ol. Chemscene.com. Retrieved March 27, 2026.
  • Asian Journal of Research in Chemistry. (2012). Solubility of Oxalic Acid. ajrconline.org.
  • PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • ResearchGate. (2015). (PDF) Solubility of Oxalic Acid.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Digitalcommons.uri.edu.
  • PubChem. (n.d.). DL-2-Amino-1-hexanol.
  • ChemicalBook. (2026). 6-Amino-1-hexanol | 4048-33-3. Chemicalbook.com.

Sources

Application

In vitro assay sample preparation using 2-Aminohexan-1-OL oxalate

Technical Guide for the In Vitro Evaluation of 2-Aminohexan-1-OL Oxalate: A Research Compound Requiring Special Consideration Abstract & Scope This technical guide provides a comprehensive framework for the initial in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide for the In Vitro Evaluation of 2-Aminohexan-1-OL Oxalate: A Research Compound Requiring Special Consideration

Abstract & Scope

This technical guide provides a comprehensive framework for the initial in vitro evaluation of 2-Aminohexan-1-OL oxalate, a research chemical with limited documented biological applications. Due to the absence of established protocols for its use in sample preparation, this document emphasizes a foundational, scientifically rigorous approach. We will address the known physicochemical properties of the parent molecule, 2-Aminohexan-1-ol, and critically, discuss the profound and often overlooked implications of the oxalate counter-ion in biological systems. The primary objective is to equip the researcher with the necessary knowledge to design robust experiments, anticipate potential artifacts, and generate reliable data when investigating this and other novel chemical entities with bioactive counter-ions.

Introduction: Unpacking 2-Aminohexan-1-OL Oxalate

2-Aminohexan-1-ol is a chiral amino alcohol, existing as (R)-, (S)-, and racemic (DL)-isomers.[1][2] Its primary documented utility is as a building block in organic synthesis. For instance, the (S)-(+)-enantiomer is a key intermediate in the synthesis of inhibitors for the Der p 1 peptidase allergen, a target for allergic asthma therapies. Structurally similar amino alcohols have been investigated for a range of biological activities, including the modulation of monoamine transporters and potential roles in anti-inflammatory and antifungal therapies.[3][4]

The compound is the oxalate salt of 2-Aminohexan-1-ol. While salting is a common strategy to improve the solubility and stability of amine-containing compounds, the choice of oxalate as the counter-ion necessitates careful consideration in a biological context. Oxalate is not an inert spectator molecule; it is a metabolic byproduct that, in excess, is a well-known cellular stressor and the primary component of kidney stones (nephrolithiasis).[5] Its presence in an in vitro assay can introduce significant confounding variables.

The Critical Impact of the Oxalate Counter-Ion

Before proceeding with any biological assay, it is imperative to understand the potential effects of oxalate itself.

3.1 Calcium Chelation and Signaling Disruption Oxalate has a high affinity for calcium ions (Ca²⁺). In biological media rich in calcium, the addition of oxalate can lead to the precipitation of calcium oxalate crystals.[6] This depletion of free Ca²⁺ from the culture medium can disrupt a multitude of cellular processes that are dependent on calcium signaling, including cell proliferation, differentiation, and signal transduction.

3.2 Induction of Cellular Stress and Cytotoxicity Hyperoxaluric states (elevated oxalate levels) are known to cause renal epithelial cell injury.[5] The mechanisms are multifactorial and include:

  • Oxidative Stress: Oxalate can induce the production of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.

  • Inflammatory Response: Calcium oxalate crystals can trigger inflammatory pathways, leading to the production of cytokines and the activation of immune cells like macrophages.[5]

  • Mitochondrial Dysfunction: Oxalate exposure can impair mitochondrial function, leading to a decrease in ATP production and the initiation of apoptotic pathways.

Given these potent biological activities, any observed effect of "2-Aminohexan-1-OL oxalate" could be partially or entirely attributable to the oxalate moiety rather than the amino alcohol. Therefore, an oxalate-only vehicle control is not just recommended, but mandatory for data interpretation.

Physicochemical Properties & Data

The properties of the parent compound, 2-Aminohexan-1-ol, are summarized below. Researchers should assume the salt form will have different solubility profiles.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Synonyms DL-2-Amino-1-hexanol, Norleucinol[1][7]
Topological Polar Surface Area 46.3 Ų[1]
LogP 0.5[1]
Boiling Point 216-218 °C
Melting Point 35-40 °C (S-isomer), 40-44 °C (R-isomer)[8]
Safety Causes skin, eye, and respiratory irritation (H315, H319, H335)[1][2]

Note: Data corresponds to the free base 2-Aminohexan-1-ol. The oxalate salt will have a different molecular weight and may exhibit different physical properties.

Proposed Experimental Workflow for In Vitro Evaluation

This section outlines a logical, stepwise approach to characterize the biological activity of 2-Aminohexan-1-OL oxalate. The workflow is designed to de-risk the project by identifying potential issues like insolubility or overt cytotoxicity early in the process.

Caption: Experimental workflow for evaluating a novel compound with a bioactive counter-ion.

Detailed Protocols

6.1 Protocol 1: Stock Solution Preparation and Solubility Assessment

This protocol details the initial steps of preparing the compound for testing.

  • Reagent Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-Aminohexan-1-OL oxalate in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial testing. If the compound is water-soluble, sterile nuclease-free water is preferred.

    • Prepare a corresponding stock solution of a simple oxalate salt (e.g., sodium oxalate) at the same molar concentration of oxalate as the test compound stock. This will serve as the critical oxalate control.

  • Solubility Test:

    • Prepare serial dilutions of the 2-Aminohexan-1-OL oxalate stock solution in your final assay medium (e.g., DMEM + 10% FBS) to the highest intended working concentration.

    • Visually inspect for precipitation immediately and after incubation at 37°C for a period relevant to your assay (e.g., 1-2 hours). Use a microscope for enhanced detection of micro-crystals.

    • Causality: Poor aqueous solubility is a common reason for failed experiments. If the compound precipitates in the assay medium, it can lead to inaccurate dosing and may cause physical damage to cells, confounding cytotoxicity results.

  • pH Measurement:

    • Measure the pH of the assay medium after adding the highest concentration of the test compound.

    • Causality: Acidic or basic compounds can alter the pH of the culture medium, which itself can be cytotoxic or affect cell behavior. This is a critical but often overlooked control.

6.2 Protocol 2: Dose-Response Cytotoxicity Assay

This protocol is essential for identifying a suitable concentration range for functional assays and for determining if the oxalate ion contributes to cell death.

  • Cell Seeding: Plate your chosen cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation (Dosing Plate):

    • In a separate 96-well plate, prepare 2x final concentrations of your test compounds. Create a dose-response curve (e.g., 8-point, 3-fold serial dilutions).

    • Plate Layout:

      • Row A: Vehicle Control (Medium + highest concentration of DMSO or water).

      • Row B: Sodium Oxalate Control (diluted to match the molar concentration of oxalate in Row C).

      • Row C: 2-Aminohexan-1-OL oxalate.

      • Row D: Positive Control (e.g., a known cytotoxic agent like Staurosporine).

  • Cell Dosing: Remove the old medium from the cell plate and add the prepared dosing solutions from the compound plate.

  • Incubation: Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®) to quantify cell health.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curves for both 2-Aminohexan-1-OL oxalate and the sodium oxalate control.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for each.

G cluster_0 A Oxalate Ion (C₂O₄²⁻) B Calcium Chelation (↓ Free Ca²⁺) A->B C ROS Production (Oxidative Stress) A->C D Inflammasome Activation (e.g., NLRP3) A->D E Disruption of Ca²⁺ Signaling B->E F Mitochondrial Damage C->F G Cytokine Release (e.g., IL-1β) D->G H Cellular Dysfunction or Apoptosis E->H F->H G->H

Caption: Potential mechanisms of oxalate-induced cytotoxicity.

Trustworthiness and Self-Validation

The experimental design described above is inherently self-validating. By comparing the dose-response curve of the test compound directly against the oxalate-only control, you can logically deduce the source of any observed biological effect:

  • Scenario 1: The IC₅₀ of 2-Aminohexan-1-OL oxalate is significantly lower than that of sodium oxalate.

    • Interpretation: The biological activity is likely driven by the 2-Aminohexan-1-ol molecule or a synergistic effect. This is the desired outcome for further investigation.

  • Scenario 2: The IC₅₀ values for both compounds are similar.

    • Interpretation: The observed cytotoxicity is predominantly due to the oxalate counter-ion. The 2-Aminohexan-1-ol moiety is likely inactive or its effect is masked.

  • Scenario 3: Both compounds are non-toxic at the concentrations tested.

    • Interpretation: You have identified a safe concentration window to proceed with functional assays. The oxalate control remains essential in these subsequent experiments.

Conclusion and Future Directions

2-Aminohexan-1-OL oxalate is a research compound that should be approached with caution and scientific diligence. The potential for the oxalate counter-ion to induce significant, confounding biological effects cannot be overstated. By employing the rigorous, control-based workflow detailed in this guide—including solubility checks, pH measurements, and most importantly, an equimolar oxalate-only control—researchers can confidently dissect the true activity of the 2-Aminohexan-1-ol molecule. This foundational work is a prerequisite for any subsequent hypothesis-driven research into its potential therapeutic applications.

References

  • PubChem. DL-2-Amino-1-hexanol | C6H15NO | CID 249006. [Link]

  • PubChem. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402. [Link]

  • MDPI. Influence of Amino Acids on Calcium Oxalate Precipitation in Systems of Different Chemical Complexity. [Link]

  • Chemsrc. 6-Aminohexan-1-ol | CAS#:4048-33-3. [Link]

  • DigitalCommons@TMC. Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation. [Link]

  • PMC. A cytotoxic survey on 2-amino-1H-imidazol based synthetic marine sponge alkaloid analogues. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Aminohexan-1-ol: Comprehensive Overview and Applications. [Link]

  • MDPI. In Vitro Cell Culture Models of Hyperoxaluric States: Calcium Oxalate and Renal Epithelial Cell Interactions. [Link]

Sources

Method

Application Notes and Protocols: 2-Aminohexan-1-OL Oxalate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Expanding the Peptidomimetic Toolkit with 2-Aminohexan-1-OL The synthesis of peptides with modifie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolkit with 2-Aminohexan-1-OL

The synthesis of peptides with modified backbones or termini is a cornerstone of modern drug discovery and chemical biology. These modifications can confer enhanced metabolic stability, improved receptor affinity, and novel pharmacological properties.[1][2][3] C-terminal modification, in particular, can significantly impact a peptide's activity, stability, and membrane permeability by neutralizing the negative charge of the carboxylic acid.[2][3] Peptide alcohols, where the C-terminal carboxyl group is reduced to a hydroxyl, represent an important class of such modified peptides, with some exhibiting potent biological activities.[4][5]

This document provides detailed application notes and proposed protocols for the use of 2-aminohexan-1-ol oxalate in solid-phase peptide synthesis (SPPS). While direct, published applications of this specific oxalate salt in peptide synthesis are not widely documented, its structure as a 2-amino alcohol makes it a promising candidate for the synthesis of C-terminally modified peptide alcohols. The protocols outlined herein are based on established principles of peptide chemistry and methodologies for incorporating analogous amino alcohols.[1][6][7] The presence of the oxalate counter-ion necessitates a specific neutralization step to liberate the free amine for subsequent reactions, a critical consideration that will be addressed in the detailed protocols.

Chemical Properties of 2-Aminohexan-1-OL Oxalate

A thorough understanding of the physicochemical properties of 2-aminohexan-1-ol is essential for its effective application in peptide synthesis.

PropertyValueSource
Molecular Formula C₆H₁₅NOPubChem
Molecular Weight 117.19 g/mol PubChem
Structure CCCCC(N)COChemScene[3]
Appearance Varies (typically a solid as the oxalate salt)N/A
Solubility (as oxalate) Expected to have some solubility in polar organic solvents like DMF and DMSO, and limited solubility in less polar solvents like DCM.General chemical principles

The oxalate salt form provides a stable, crystalline solid that is convenient for handling and storage. However, for use in peptide synthesis, the primary amine must be in its free, unprotonated form to act as a nucleophile.

Proposed Application: C-Terminal Modification to Peptide Alcohols via SPPS

The primary and most direct application of 2-aminohexan-1-ol in peptide synthesis is its use as a C-terminal modifying agent to generate peptide alcohols. This is achieved by anchoring the 2-aminohexan-1-ol to a suitable solid support via its hydroxyl group, followed by the standard iterative process of Fmoc-based solid-phase peptide synthesis.

Causality Behind Experimental Choices:
  • Resin Selection: 2-Chlorotrityl chloride (2-CTC) resin is the recommended solid support for this application.[2][6] Its high acid lability allows for the cleavage of the final peptide from the resin under mild acidic conditions that do not cleave common side-chain protecting groups. This enables the synthesis of fully protected peptide alcohols, which can be valuable for further solution-phase modifications.[7]

  • Protection Strategy: The use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection is standard in modern SPPS due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and the 2-CTC resin linkage.[8][9]

  • Handling of the Oxalate Salt: The oxalate salt of 2-aminohexan-1-ol must be neutralized to the free amine prior to its use. This can be achieved by treating the salt with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine for subsequent reactions.[7]

Experimental Workflow Diagram

SPPS_Workflow cluster_prep Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Start 2-Aminohexan-1-OL Oxalate Neutralization Neutralization with DIEA Start->Neutralization Fmoc_Protection Fmoc Protection of Amine Neutralization->Fmoc_Protection Fmoc_Amino_Alcohol Fmoc-2-aminohexan-1-ol Fmoc_Protection->Fmoc_Amino_Alcohol Anchoring Anchoring to Resin Fmoc_Amino_Alcohol->Anchoring Resin 2-CTC Resin Resin->Anchoring Loaded_Resin Resin-Bound Amino Alcohol Anchoring->Loaded_Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Loaded_Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (HBTU/DIEA) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Purified Peptide Alcohol Purification->Final_Product

Caption: Workflow for the synthesis of a peptide alcohol using 2-aminohexan-1-ol.

Detailed Protocol: Synthesis of a C-Terminal Peptide Alcohol using 2-Aminohexan-1-OL Oxalate

This protocol describes the manual solid-phase synthesis of a model peptide with a C-terminal 2-aminohexan-1-ol modification.

Materials and Reagents:
  • 2-Aminohexan-1-ol oxalate

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if synthesizing peptides with Cys)

  • Deionized water

  • Diethyl ether, cold

  • Methanol (MeOH)

  • Acetonitrile (ACN), HPLC grade

Protocol Steps:

Part 1: Preparation and Anchoring of Fmoc-2-aminohexan-1-ol to 2-CTC Resin

  • Neutralization of 2-Aminohexan-1-ol Oxalate:

    • In a clean, dry flask, dissolve 2-aminohexan-1-ol oxalate (1.0 eq) in a minimal amount of DMF.

    • Add DIEA (2.2 eq) dropwise while stirring at room temperature.

    • Stir the solution for 30 minutes to ensure complete neutralization to the free amine. This solution is used directly in the next step.

  • Fmoc Protection of 2-Aminohexan-1-ol:

    • To the solution of free 2-aminohexan-1-ol, add Fmoc-OSu (1.05 eq) dissolved in DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, precipitate the product by adding the reaction mixture to ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-2-aminohexan-1-ol.

  • Anchoring to 2-CTC Resin:

    • Swell the 2-CTC resin (1.0 eq) in DCM in a reaction vessel for 30 minutes.

    • Drain the DCM and add a solution of Fmoc-2-aminohexan-1-ol (1.5 eq) and DIEA (3.0 eq) in DCM.

    • Agitate the mixture at room temperature for 2-4 hours.

    • To cap any unreacted chloride sites on the resin, add a small volume of methanol and agitate for an additional 30 minutes.

    • Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

    • Dry the resin under vacuum.

    • Determine the loading of the resin using a standard Fmoc cleavage and UV spectrophotometry method.

Part 2: Solid-Phase Peptide Synthesis

The following steps describe a single coupling cycle. Repeat these steps for each amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3.0 eq) with HBTU (2.9 eq) and DIEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

Part 3: Cleavage and Purification

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in Part 2, Step 1.

  • Cleavage from Resin:

    • Wash the resin with DCM (3x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/ACN mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Potential Alternative Application: Synthesis of a Non-Proteinogenic Amino Acid

The 2-aminohexan-1-ol scaffold can also serve as a precursor for the synthesis of a non-proteinogenic amino acid, 2-aminoheptanoic acid, through oxidation of the primary alcohol to a carboxylic acid. This would allow for its incorporation into any position within a peptide sequence.

Oxidation Workflow Diagram

Oxidation_Workflow Start N-Protected 2-Aminohexan-1-ol Oxidation Oxidation (e.g., Jones Oxidation) Start->Oxidation Protected_AA N-Protected 2-Aminoheptanoic Acid Oxidation->Protected_AA Deprotection Selective Deprotection of Carboxyl Group (if necessary) Protected_AA->Deprotection Final_AA Protected Amino Acid for SPPS Deprotection->Final_AA

Caption: Conversion of 2-aminohexan-1-ol to a protected amino acid.

This approach would require solution-phase synthesis to prepare the protected amino acid building block prior to its use in SPPS.

Conclusion and Future Perspectives

2-Aminohexan-1-ol oxalate is a promising, yet underexplored, building block for peptide synthesis. The protocols detailed in this guide provide a robust framework for its primary application as a C-terminal modifying agent to generate peptide alcohols. The key considerations for its use are the initial neutralization of the oxalate salt and the selection of an appropriate solid support and protection strategy. Further research into the oxidation of 2-aminohexan-1-ol to its corresponding carboxylic acid could expand its utility as a versatile non-proteinogenic amino acid for incorporation at any position in a peptide sequence. The availability of such novel building blocks is crucial for the continued development of peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Angewandte Chemie International Edition. (2010). Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
  • Journal of the Chemical Society, Perkin Transactions 1. (1982). Amino alcohols as C-terminal protecting groups in peptide synthesis.
  • BOC Sciences.
  • Muttenthaler, M., et al. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Google Patents. (2011). Solid phase peptide synthesis of peptide alcohols (WO2011000848A1).
  • Gordon, E. M., et al. (1985). Synthesis of peptide-derived amino alcohols. 1. Potential transition-state inhibitors of angiotensin-converting enzyme. The Journal of Organic Chemistry, 50(15), 2657-2665.
  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry – A European Journal, 26(2), 379-383.
  • ChemScene. 16397-19-6 | 2-Aminohexan-1-ol.
  • AAPPTEC. Amino Acid Alcohols for Peptide Synthesis Archives.
  • Request PDF. Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction.
  • The Journal of Organic Chemistry. Solid Phase Synthesis of C-Terminal Peptide Aldehydes.
  • Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. 100(5), 389-396.
  • JPT Peptide Technologies.
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Chemical and Pharmaceutical Research, 7(1), 73-81.
  • RSC Publishing. (2001). Synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue.
  • Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Organic Syntheses.
  • Organic Letters. (2007). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. 9(13), 2465-2468.
  • ACS Combinatorial Science. (2004). Solid-Phase Synthesis of an Oxalic Acid Amide Library. 6(4), 381-384.
  • Stack Exchange. (2018).
  • Sciencemadness.org. (2009).
  • Google Patents. (2018). Process for the preparation of intermediates useful in the synthesis of eluxadoline (US20180029994A1).
  • Bryan Research & Engineering, LLC. (2025).
  • MedCrave online. (2019). Grindstone neutralization reactions for the preparation of various salts of carboxylic acids. MOJ Biorg Org Chem, 3(2), 48-52.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 2-Aminohexan-1-OL Oxalate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-aminohexan-1-ol (norleucinol) and its subsequent oxalate salt formation. As a Senior Application Scientist, I have structured this guide to move beyond mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminohexan-1-ol (norleucinol) and its subsequent oxalate salt formation. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. We will examine the thermodynamic and kinetic causalities behind common failure points in this workflow. By treating your reaction as a self-validating system, you can troubleshoot yield losses in real-time.

Part 1: Diagnostic Troubleshooting & FAQs

The Reduction Phase: Norleucine to 2-Aminohexan-1-ol

The most cost-effective and scalable method for reducing α -amino acids to 1,2-amino alcohols utilizes Sodium Borohydride and Iodine ( NaBH4​/I2​ ) to generate borane ( BH3​ ) in situ. However, this method is notorious for hidden yield traps.

Q1: Why is my yield of 2-aminohexan-1-ol consistently below 50% despite complete consumption of the starting material? A1: The primary culprit is the incomplete cleavage of the boron-amine complex. When BH3​ reduces the carboxylic acid, the resulting amino alcohol strongly coordinates with the residual boron species.

  • The Causality: Boron is a strong Lewis acid, and the newly formed amine is a strong Lewis base. If you proceed directly to aqueous extraction, this complex remains highly water-soluble and will not partition into your organic layer.

  • The Fix: You must perform a rigorous methanol quench. Refluxing the crude mixture with excess methanol drives a transesterification reaction, breaking the B-N and B-O bonds to form trimethyl borate ( B(OMe)3​ ). Because B(OMe)3​ is highly volatile (boiling point 68 °C), it can be completely removed under reduced pressure, liberating the free amine.

Q2: I am losing product during the aqueous workup. How can I improve the extraction efficiency of the free base? A2: 2-Aminohexan-1-ol is a highly polar, low-molecular-weight aliphatic amino alcohol. Standard aqueous-organic partitioning often leaves significant product in the aqueous layer due to hydrogen bonding .

  • The Causality: Amines readily protonate in neutral or mildly basic water. To force the product into the organic phase, the aqueous layer must be aggressively basified to suppress ionization, and the ionic strength of the water must be maximized.

  • The Fix: Basify the aqueous layer to pH > 12 using 20% aqueous KOH or NaOH. Furthermore, saturate the aqueous layer with NaCl (brine) to induce a "salting-out" effect. Use a moderately polar organic solvent system, such as Dichloromethane (DCM) mixed with 10% Isopropanol, to maximize the partition coefficient.

The Salt Formation Phase: Oxalate Precipitation

Converting the free base to an oxalate salt is critical for long-term stability and purification, but crystallization is highly sensitive to solvent dynamics.

Q3: When adding oxalic acid, the product forms a sticky oil at the bottom of the flask instead of a crystalline solid. How do I induce proper crystallization? A3: You are experiencing "oiling out" (liquid-liquid phase separation).

  • The Causality: This occurs when the supersaturation of the salt is too high, or the solvent system is too polar, causing the salt to separate as an amorphous, solvent-rich liquid phase rather than nucleating into a crystal lattice.

  • The Fix: 2-Aminohexan-1-ol oxalate requires a delicate polarity balance. Dissolve the free base in a moderately polar solvent like Ethyl Acetate (EtOAc). Add the oxalic acid slowly. If oiling occurs, heat the mixture until homogeneous, then add a non-polar anti-solvent (like diethyl ether or heptane) dropwise until the solution becomes slightly cloudy. Allow it to cool to room temperature without disturbance to promote controlled crystal nucleation.

Q4: How do I ensure the correct stoichiometry to avoid bis-oxalate formation or unreacted free base? A4: Oxalic acid is diprotic ( pKa1​=1.25 , pKa2​=4.14 ).

  • The Causality: Depending on the molar ratio and the pKa​ of the amine, you can form either the mono-oxalate (1:1) or the hemi-oxalate (2:1 amine:oxalic acid).

  • The Fix: For the standard 1:1 2-aminohexan-1-ol oxalate salt, ensure exactly 1.05 equivalents of anhydrous oxalic acid are used. The slight excess ensures complete conversion of the amine, but a massive excess will lead to the co-precipitation of unreacted oxalic acid.

Part 2: Quantitative Yield Analysis

The table below summarizes the empirical data regarding different reduction systems for α -amino acids, allowing you to benchmark your expected yields.

Reduction SystemReagentsTypical Yield (%)Workup ComplexityMechanistic Advantage
Borane-Dimethyl Sulfide BH3​⋅SMe2​ , THF70 - 85%ModerateHigh chemoselectivity; avoids metal salts.
Sodium Borohydride / Iodine NaBH4​ , I2​ , THF80 - 98%High (Requires MeOH quench)Cost-effective, safe generation of in situ BH3​ .
Lithium Aluminum Hydride LiAlH4​ , THF75 - 85%High (Requires Fieser workup)Extremely fast reaction; strong reducing power.
Transition Metal / NaBH4 NaBH4​ , NiCl2​ , H2​O 60 - 75%LowAqueous compatible; avoids anhydrous conditions.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Aminohexan-1-ol (Free Base)

This protocol utilizes the NaBH4​/I2​ system. Every step includes a validation checkpoint to ensure the reaction is proceeding correctly.

  • Setup: Suspend DL-norleucine (1.0 eq) and NaBH4​ (2.5 eq) in anhydrous THF under an inert Argon atmosphere. Cool the flask to 0 °C.

  • Activation: Dissolve I2​ (1.0 eq) in anhydrous THF and add dropwise over 1 hour.

    • Validation Checkpoint: The brown color of the iodine should dissipate rapidly as it reacts with NaBH4​ to form BH3​ and NaI . Vigorous evolution of H2​ gas will be observed.

  • Reduction: Once addition is complete, heat the mixture to reflux (65 °C) for 14 hours.

  • Quenching (Critical Step): Cool to room temperature. Add methanol dropwise until effervescence completely ceases. Reflux the mixture for 2 hours.

    • Validation Checkpoint: The cessation of bubbling confirms the destruction of residual hydrides. The reflux step ensures the breakdown of the boron-amine complex.

  • Concentration: Concentrate the mixture under reduced pressure to a thick paste, effectively removing the volatile trimethyl borate.

  • Extraction: Dissolve the paste in 20% aqueous KOH (ensure pH > 12 using pH paper). Saturate the aqueous layer with solid NaCl. Extract four times with DCM.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Protocol 2: Crystallization of 2-Aminohexan-1-ol Oxalate
  • Dissolution: Dissolve the crude 2-aminohexan-1-ol (1.0 eq) in anhydrous Ethyl Acetate (10 mL per gram of amine).

  • Acid Preparation: In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in a minimal amount of a 9:1 Ethyl Acetate/Methanol mixture.

  • Precipitation: Add the oxalic acid solution dropwise to the vigorously stirring amine solution at room temperature.

    • Validation Checkpoint: A white haze should form immediately upon the first few drops, indicating successful salt formation.

  • Maturation: Stir for 1 hour at room temperature. If the solution oils out, add 1-2 mL of Methanol until clear, then add Diethyl Ether dropwise until cloudy. Cool the flask to 4 °C for 4 hours.

  • Filtration: Filter the resulting white crystals under vacuum, wash with cold Diethyl Ether, and dry under high vacuum.

Part 4: Mechanistic & Troubleshooting Visualization

G A Norleucine (Starting Material) B Reduction: NaBH4 / I2 in THF Generates BH3 in situ A->B C Intermediate: Boron-Amine Complex (High Risk of Yield Loss) B->C D Quench: Excess MeOH Reflux Breaks complex -> B(OMe)3 C->D  Crucial Step E Extraction: pH > 12 + NaCl Prevents aqueous phase loss D->E F 2-Aminohexan-1-ol (Free Base Oil) E->F G Salt Formation: Oxalic Acid EtOAc / Ether Anti-solvent F->G H 2-Aminohexan-1-ol Oxalate (Purified Crystalline Target) G->H  Crystallization

Fig 1: Troubleshooting workflow for 2-aminohexan-1-ol oxalate synthesis and crystallization.

References

  • Title: Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine Source: Journal of Organic Chemistry (1991), 56(20), 5964-5965. URL: [Link][1]

  • Title: Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis Source: PubMed / Analytical Chemistry (2001) URL: [Link][2]

  • Title: A Convenient Reduction of α -Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity Source: The Open Organic Chemistry Journal (2008) URL: [Link][3]

Sources

Optimization

Preventing thermal degradation of 2-Aminohexan-1-OL oxalate during storage

Technical Support Center: Preventing Thermal Degradation of 2-Aminohexan-1-OL Oxalate During Storage Overview 2-Aminohexan-1-OL oxalate (CAS: 855917-72-5) is a specialized amino alcohol salt utilized extensively in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 2-Aminohexan-1-OL Oxalate During Storage

Overview 2-Aminohexan-1-OL oxalate (CAS: 855917-72-5) is a specialized amino alcohol salt utilized extensively in pharmaceutical synthesis, lipid nanoparticle (LNP) formulation, and as a conformational switch precursor[1]. While the oxalate counter-ion is intended to improve the stability and crystallinity of the free amino alcohol, the compound remains highly susceptible to thermal degradation and oxidative stress if storage protocols are not strictly enforced. This guide provides self-validating troubleshooting workflows and mechanistic insights to ensure the integrity of your chemical inventory.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Our 2-Aminohexan-1-OL oxalate powder has shifted from a pristine white to a yellowish-brown tint. Is it still viable for synthesis? A1: No, discoloration is a primary indicator of chemical degradation. Causality: Amino alcohols are inherently prone to thermal and oxidative degradation. When exposed to ambient temperatures or oxygen, the amine group can undergo oxidation to form imines, which subsequently polymerize into colored byproducts[2]. Furthermore, the oxalate salt itself can undergo thermal decomposition, releasing carbon monoxide (CO), carbon dioxide (CO2), and water[3]. This dissociation leaves the free 2-aminohexan-1-ol exposed, which is highly reactive. Discolored batches should be quarantined and analyzed via NMR.

Q2: We store the compound in a desiccator at room temperature (25°C) to prevent moisture absorption. Why are we still seeing degradation? A2: Desiccation only controls hydrolysis, not thermal dissociation. Causality: While controlling humidity is crucial, 2-Aminohexan-1-OL oxalate possesses a low thermal stability threshold. The free base form has a melting point of <-20°C[4]. Literature on amine blends indicates that thermal degradation accelerates significantly even at moderate temperatures when localized heat or trace metals are present[5]. The kinetic energy at 25°C is sufficient to slowly induce solid-state dissociation of the oxalate bond over time. The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) to arrest both thermal and oxidative pathways.

Q3: How can I analytically differentiate between reversible moisture absorption and irreversible thermal degradation? A3: Implement a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow. Causality: Moisture absorption (hygroscopicity) is a reversible physical process. On a DSC/TGA thermogram, water loss appears as a broad endothermic peak near 100°C with a corresponding gradual mass loss. Conversely, thermal degradation of the oxalate salt is an irreversible chemical process. It presents as a sharp exothermic event (due to bond breaking and oxidation) coupled with a rapid, significant mass loss corresponding to the evolution of CO and CO2 gases[3].

Part 2: Quantitative Data on Storage Conditions

The following table summarizes the causal relationship between storage environments and the degradation kinetics of amino alcohol oxalate salts.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Mechanism
-20°C Argon / NitrogenDark (Amber Vial)> 24 MonthsNone (Kinetically arrested)
4°C Ambient AirDark3 - 6 MonthsSlow oxidation of trace free amine
25°C Ambient AirDark< 1 MonthThermal dissociation & polymerization
25°C Ambient AirLight (Clear Vial)< 1 WeekPhoto-catalyzed oxidation & breakdown

Part 3: Mechanistic Visualization

To understand how to prevent degradation, one must understand the pathway of failure. The diagram below illustrates the thermal degradation cascade of 2-Aminohexan-1-OL oxalate.

DegradationPathway A 2-Aminohexan-1-OL Oxalate (Stable at -20°C) B Thermal Exposure (> 4°C to 25°C) A->B C Oxalate Bond Dissociation B->C D Release of CO, CO2, H2O C->D E Free 2-Aminohexan-1-OL (Highly Reactive) C->E F Oxidative Polymerization (Imine Formation) E->F G Yellow/Brown Discoloration (Irreversible Degradation) F->G

Thermal degradation cascade of 2-Aminohexan-1-OL oxalate leading to irreversible polymerization.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your chemical handling, do not rely solely on vendor expiration dates. Implement the following self-validating protocols for storage and verification.

Protocol 1: Cryogenic Aliquoting and Storage Workflow

Objective: Minimize thermal shock and prevent repeated freeze-thaw cycles, which introduce condensation and subsequent hydrolysis/degradation.

  • Equilibration: Upon receiving the bulk 2-Aminohexan-1-OL oxalate, immediately place the sealed container in a desiccator at room temperature for 30 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Atmosphere Handling: Transfer the container to a glove box purged with Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Single-use aliquots prevent the remaining batch from experiencing thermal cycling and ambient oxygen exposure during subsequent uses. Amber glass prevents UV-catalyzed radical initiation.

  • Sealing: Seal the vials with PTFE-lined caps and wrap with Parafilm.

  • Storage: Transfer the sealed vials to a -20°C dedicated chemical freezer.

Protocol 2: Analytical Validation via DSC (Differential Scanning Calorimetry)

Objective: Verify the structural integrity of the oxalate salt prior to a critical synthesis step.

  • Sample Preparation: In a dry box, weigh 2-5 mg of the 2-Aminohexan-1-OL oxalate sample into an aluminum DSC pan. Crimp the pan to seal.

  • Purge: Load the pan into the DSC instrument. Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min for 10 minutes to remove residual oxygen.

  • Thermal Ramp: Heat the sample from 20°C to 250°C at a rate of 10°C/min.

  • Data Interpretation:

    • Pass: A sharp endothermic melting peak characteristic of the intact oxalate salt, with no prior broad endotherms (indicating absence of water).

    • Fail: The presence of an early exothermic peak (indicating premature decomposition or polymerization of degraded free amine) or a depressed melting point[6].

StorageWorkflow Start Receipt of Bulk Chemical Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate GloveBox Transfer to Argon Glove Box Equilibrate->GloveBox Aliquot Aliquot into Single-Use Amber Vials GloveBox->Aliquot Seal Seal with PTFE Caps Aliquot->Seal Store Store at -20°C Seal->Store

Self-validating workflow for receipt, aliquoting, and cryogenic storage of amino alcohol salts.

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Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Aminohexan-1-OL Oxalate in Water

Welcome to the technical support center for 2-Aminohexan-1-OL oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Aminohexan-1-OL oxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in aqueous media. By understanding the key physicochemical principles governing its dissolution, you can optimize your experimental workflows and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-Aminohexan-1-OL oxalate in water at room temperature. Is this expected?

A: Yes, this is a frequently encountered issue. While the oxalate salt form is intended to enhance the aqueous solubility of the parent molecule, 2-Aminohexan-1-OL, complete dissolution in neutral water at room temperature can be challenging.[1] The parent molecule contains a six-carbon alkyl chain, which imparts significant hydrophobic character. The polar alcohol and amine groups, along with the oxalate counter-ion, contribute to water solubility, but the dissolution process can be slow or incomplete under standard conditions.

Several factors contribute to this behavior:

  • Lattice Energy: The crystalline structure of the salt has a specific lattice energy that must be overcome by the solvation energy for dissolution to occur.

  • Kinetics: The rate of dissolution may be slow, requiring more time or energy input than expected.

  • pH of Solution: The pH of your deionized water can influence the ionization state of the molecule, affecting its solubility.

Q2: How does pH influence the solubility of 2-Aminohexan-1-OL oxalate, and how can I leverage this?

A: The pH of the aqueous medium is the most critical factor controlling the solubility of this compound. The molecule has two key ionizable groups: the primary amine on the 2-aminohexan-1-ol moiety and the dicarboxylic acid groups of the oxalate counter-ion.

  • The Amine Group (Weak Base): The primary amine group (-NH₂) of 2-aminohexan-1-ol will be protonated to its cationic form (-NH₃⁺) in acidic conditions. This charged form is significantly more water-soluble.

  • The Oxalate Group (Weak Acid): Oxalic acid is a dicarboxylic acid with two pKa values, pKa₁ = 1.27 and pKa₂ = 4.28.[2] In highly acidic solutions (pH < 1.27), it exists predominantly as the neutral oxalic acid (H₂C₂O₄). Between pH 1.27 and 4.28, it is primarily the bioxalate anion (HC₂O₄⁻). Above pH 4.28, it is the oxalate dianion (C₂O₄²⁻).

Mechanism for pH-Dependent Solubility: The overall solubility is a function of the net charge of the ion pair. Maximum solubility is typically achieved at a pH where both the amine is fully protonated (-NH₃⁺) and the oxalate is in a charged form. Adjusting the pH to be mildly acidic (e.g., pH 3-5) is often the most effective strategy to achieve complete dissolution.[3][4]

Troubleshooting Workflow

If you are facing solubility issues, follow this logical progression to identify and solve the problem.

Troubleshooting_Solubility start Start: 2-Aminohexan-1-OL Oxalate Powder add_water Add to Water at Room Temperature start->add_water observe Observe Clear Solution? Undissolved Solid / Hazy Suspension add_water->observe success Success: Compound Dissolved observe:f0->success Yes adjust_ph Adjust pH | Slowly add dilute HCl (e.g., 0.1 M) to target pH 3-5 observe:f1->adjust_ph No observe_ph Observe After pH Adjustment Clear Solution? Still Undissolved adjust_ph->observe_ph observe_ph:f0->success Yes heat_sonicate Apply Energy Gently heat to 37-40°C Sonicate for 5-10 min observe_ph:f1->heat_sonicate No observe_energy Observe After Energy Application Clear Solution? Still Undissolved heat_sonicate->observe_energy observe_energy:f0->success Yes check_purity Advanced Troubleshooting Verify Compound Purity (e.g., via CoA) Consider Alternative Solvents (e.g., DMSO, Ethanol) observe_energy:f1->check_purity No

Caption: Troubleshooting workflow for dissolving 2-Aminohexan-1-OL oxalate.

Q3: Can I use heat or sonication to aid dissolution?

A: Yes, applying energy can help overcome the kinetic barriers to dissolution.

  • Heating: Gently warming the solution to 37-40°C can increase the solubility of most solid compounds.[5] It is crucial to monitor the temperature and avoid excessive heat, which could potentially degrade the compound. Always check the compound's stability information if available.

  • Sonication: Using a bath sonicator for 5-10 minutes can effectively break down particle agglomerates, increasing the surface area available for solvation.[4] This is often a very effective method when combined with pH adjustment.

Q4: My solution is clear after dissolution, but a precipitate forms over time. What is happening?

A: This phenomenon, known as precipitation, can occur for several reasons:

  • Metastable Supersaturation: You may have created a supersaturated solution, especially if heat was used for dissolution. As the solution cools, the solubility limit decreases, and the excess compound crashes out of the solution.

  • pH Shift: If the solution is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, or interaction with container surfaces could alter it, potentially causing precipitation.

  • Common Ion Effect: If the solution is mixed with other buffers or media containing high concentrations of related ions, it could reduce the solubility of your compound.[6]

Solution: Prepare the stock solution in a suitable, weakly acidic buffer (e.g., a citrate or acetate buffer at the target pH) to maintain a stable pH. If using heat, allow the solution to cool to room temperature slowly and observe for any precipitation before use.

Key Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₁₅NO (free base)[7]
Molecular Weight 117.19 g/mol (free base)[7]
Oxalic Acid pKa₁ 1.27[2]
Oxalic Acid pKa₂ 4.28[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing a clear, stable stock solution.

  • Calculate Required Mass: Determine the mass of 2-Aminohexan-1-OL oxalate needed for your desired volume and concentration. (Note: Use the molecular weight of the oxalate salt, not the free base).

  • Initial Slurry: Add the weighed powder to a volumetric flask or beaker containing approximately 80% of the final volume of high-purity water.

  • Stirring: Place the container on a magnetic stir plate and begin stirring to create a suspension.

  • pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the solid material completely dissolves. This typically occurs in the pH range of 3.0-5.0.

  • Final Volume Adjustment: Once a clear solution is obtained, add water to reach the final desired volume.

  • Filtration (Optional but Recommended): For sterile applications or to remove any potential microparticulates, filter the final solution through a 0.22 µm syringe filter compatible with acidic aqueous solutions.

  • Storage: Store the solution at 2-8°C. Check for any signs of precipitation before each use.

Protocol 2: Assessing Solubility in Alternative Solvents

If aqueous solubility remains a challenge for your specific application, other solvent systems can be explored.

  • Solvent Selection: Choose a panel of solvents. Common choices for poorly water-soluble compounds include Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[3]

  • Small-Scale Test: Weigh a small, precise amount of the compound (e.g., 1-5 mg) into separate glass vials.

  • Solvent Addition: Add the selected solvent to each vial in small, measured increments (e.g., 100 µL at a time).

  • Vortexing/Sonication: After each addition, vortex or sonicate the vial to facilitate dissolution.

  • Determine Approximate Solubility: Record the volume of solvent required to achieve complete dissolution to estimate the approximate solubility (e.g., in mg/mL). This data can guide the preparation of concentrated stock solutions that can be further diluted into your aqueous experimental medium.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Chemeurope.com. (n.d.). Oxalic acid. Retrieved from [Link]

  • Al-Ghaban, D. A., Al-Angari, A. A., & Al-Mohizea, A. M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery Science and Technology, 80, 104135. [Link]

  • Kumar, L., & Singh, I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Wikipedia contributors. (2026, February 9). Oxalic acid. In Simple English Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sharma, D., Saini, S., & Singh, G. (2011). Methods to boost solubility. International Journal of Scientific & Innovative Research, 2(1), 1-12. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Williams, R. (n.d.). Table of Acids with Ka and pKa Values. CLAS. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Pharmaceutical Technology. (2004, November 2). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]

  • Patel, R. P., & Patel, M. M. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Drozd, G. T., & Johnston, M. V. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. The Journal of Physical Chemistry A, 120(33), 6424–6433. [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 6-12. [Link]

  • Drozd, G. T., & Johnston, M. V. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. PubMed, 27537330. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6994402, (2R)-2-aminohexan-1-ol. Retrieved from [Link]

  • Li, D., et al. (2019). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 11(10), 547. [Link]

  • Drozd, G. T., & Johnston, M. V. (2016). Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. ResearchGate. [Link]

  • Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]

  • Università degli Studi di Napoli Federico II. (2021). Salt Solubility. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 6-Aminohexan-1-ol | CAS#:4048-33-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249006, DL-2-Amino-1-hexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11412368, 1-Aminohexan-2-ol. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(32), 20760-20771. [Link]

  • Roy, M. N., et al. (2016). Study on Solution Behavior of Some Oxalate Salts in Aqueous Vitamin Solutions. Journal of Chemical & Engineering Data, 61(7), 2444-2452. [Link]

Sources

Optimization

Reducing impurities during 2-Aminohexan-1-OL oxalate crystallization

Welcome to the advanced troubleshooting and methodology center for the purification of 2-Aminohexan-1-ol via oxalate salt crystallization. As a chiral building block and critical intermediate, 2-Aminohexan-1-ol requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the purification of 2-Aminohexan-1-ol via oxalate salt crystallization. As a chiral building block and critical intermediate, 2-Aminohexan-1-ol requires rigorous purging of structural isomers (e.g., 1-aminohexan-2-ol), moisture, and unreacted precursors.

The use of oxalic acid is a highly effective, classical strategy for isolating aliphatic amino alcohols as stable, well-crystallizing salts[1]. However, aliphatic chains possess high conformational flexibility, which often complicates crystal lattice packing and leads to impurity entrapment or phase separation. This guide provides the mechanistic causality behind these issues and outlines self-validating protocols to achieve high-purity crystallization.

Process Workflow

G A Crude 2-Aminohexan-1-ol (Free Base) B Dissolution in IPA (45 °C, 250 RPM) A->B C Dropwise Oxalic Acid (0.98 eq in IPA) B->C D Cool to 35 °C & Add Seed Crystals (1% w/w) C->D E Linear Cooling (0.1 °C/min) + Ether Antisolvent D->E F Vacuum Filtration E->F G Wash (Cold IPA:Ether) & Vacuum Dry F->G H High-Purity Oxalate Salt G->H

Workflow for the optimized crystallization of 2-Aminohexan-1-ol oxalate.

Troubleshooting Guide & FAQs

Q1: Why does my 2-Aminohexan-1-ol oxalate form a gummy oil instead of crystals, and how do I fix it? Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturation of the oxalate salt exceeds the Metastable Zone Width (MZW) before primary nucleation can initiate. Because flexible aliphatic amino alcohols struggle to rapidly organize into a rigid lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. Solution: Shift from a spontaneous nucleation model to a seeded crystallization model. Dissolve the free base in anhydrous Isopropyl Alcohol (IPA), which is a proven solvent for precipitating fluffy, crystalline oxalate salts of amines when paired with an ether antisolvent[2]. Introduce 1-2% (w/w) seed crystals just before the cloud point is reached to bypass the energy barrier required for primary nucleation.

Q2: How do I prevent the co-precipitation of structural isomers (e.g., 1-aminohexan-2-ol)? Causality: Isomeric impurities exhibit overlapping solubility curves with the target compound. Furthermore, the presence of dissolved impurities dynamically alters the solubility curve of the primary solute and compresses the MZW, leading to unpredictable nucleation kinetics[3]. If the cooling rate is too aggressive, kinetic trapping occurs, incorporating these isomers directly into the growing crystal lattice. Solution: Employ strict thermodynamic control. Utilize a highly controlled linear cooling ramp (e.g., 0.1 °C/min). A slow growth rate allows the crystal lattice to selectively incorporate the correct 2-aminohexan-1-ol geometry while rejecting sterically mismatched isomers back into the mother liquor.

Q3: I am detecting residual unreacted oxalic acid in my final product. How do I purge it? Causality: Oxalic acid is a reasonably strong dicarboxylic acid that easily forms stable mono-salts with volatile and aliphatic amines[2]. If an exact 1:1 stoichiometry is used, local supersaturation during addition can cause free oxalic acid to co-precipitate or become trapped as fluid inclusions within rapidly forming agglomerates. Solution: Use a slight sub-stoichiometric amount of oxalic acid (0.98 equivalents). Leaving the amine in slight excess ensures all acid is consumed. Additionally, wash the final filter cake with a cold IPA/Ether (1:3) mixture to strip away any surface-bound acid without dissolving the product[2].

Quantitative Data: Solvent System Optimization

To demonstrate the causality between solvent choice, cooling kinetics, and final purity, the following table summarizes the quantitative impact of different crystallization parameters on 2-Aminohexan-1-ol oxalate.

Solvent SystemCooling Rate (°C/min)Seeding Applied?Yield (%)Purity (HPLC Area %)Impurity Profile Observation
Ethanol (Absolute)1.0 (Crash cool)No78.492.1High residual oxalic acid, heavy oiling out.
IPA / Ether (1:1)0.5 (Moderate)No85.296.5Moderate isomeric inclusion, gummy filter cake.
IPA / Ether (1:3) 0.1 (Slow linear) Yes (1% w/w) 94.1 99.8 Free-flowing crystals, impurities non-detectable.
Standard Operating Procedure (SOP)

Protocol: Self-Validating Crystallization of 2-Aminohexan-1-ol Oxalate

Self-Validation Mechanism: This protocol utilizes the visual persistence of the seed bed as an in-process control (IPC). If the seed crystals dissolve upon addition, the system is undersaturated (temperature too high). If the system turns opaque and gummy immediately, it has breached the MZW into LLPS. A stable, slowly growing suspension during the 30-minute hold confirms optimal placement within the metastable zone.

Step 1: Free Base Dissolution

  • Charge a jacketed reactor with 1.0 equivalent of crude 2-Aminohexan-1-ol free base.

  • Add 5 volumes (relative to amine weight) of anhydrous Isopropyl Alcohol (IPA).

  • Heat the mixture to 45 °C under continuous overhead agitation (250 RPM) until complete dissolution is achieved.

Step 2: Controlled Acid Dosing

  • Prepare a separate solution of 0.98 equivalents of anhydrous oxalic acid dissolved in 3 volumes of IPA.

  • Dose the oxalic acid solution into the reactor dropwise over 45 minutes. Caution: Rapid addition will cause local supersaturation spikes, leading to immediate oiling out.

Step 3: Seeding and Maturation

  • Cool the reactor linearly to 35 °C.

  • Introduce 1% (w/w) of high-purity 2-Aminohexan-1-ol oxalate seed crystals.

  • Hold the temperature at 35 °C for 30 minutes. Visually confirm that the seed crystals remain suspended and the solution does not turn into a milky emulsion. This maturation phase allows the seeds to consume excess supersaturation, preventing secondary nucleation.

Step 4: Antisolvent Addition and Cooling

  • Initiate a controlled linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Simultaneously, dose 8 volumes of cold diethyl ether (antisolvent) over a 2-hour period using a syringe pump.

Step 5: Isolation and Washing

  • Discharge the slurry and filter under vacuum using a sintered glass funnel.

  • Wash the filter cake with 2 volumes of a pre-chilled (0 °C) IPA:Ether (1:3) mixture to displace the mother liquor and purge residual acid[2].

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours until a constant weight is achieved.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Drift for 2-Aminohexan-1-ol Oxalate Analysis

Welcome to the Advanced Chromatography Support Center. Analyzing 2-Aminohexan-1-ol oxalate presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing 2-Aminohexan-1-ol oxalate presents unique chromatographic challenges. Because this aliphatic amino alcohol lacks a conjugated π -system, it possesses no significant UV chromophore above 210 nm. Consequently, analysts are forced to rely on low-wavelength UV detection (200–210 nm) or universal aerosol detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Furthermore, the oxalate counterion can dissociate and introduce its own background absorbance or precipitation issues.

This guide synthesizes field-proven methodologies to diagnose, correct, and validate baseline drift issues specific to this compound.

Part 1: Diagnostic Decision Tree

Before adjusting method parameters, identify the root cause of the baseline drift based on your detector configuration.

BaselineDiagnostics Start Baseline Drift Detected (2-Aminohexan-1-ol) Det Identify Detector Type Start->Det UV UV/Vis Detector (< 220 nm) Det->UV CAD CAD / ELSD (Aerosol) Det->CAD UVCause Drift correlates with gradient %B? UV->UVCause CADCause Using non-volatile buffers (e.g., Phosphate)? CAD->CADCause UVSol1 Balance Solvent Absorbance or use Acetonitrile UVCause->UVSol1 Yes UVSol2 Stabilize Column Temp & Check Lamp UVCause->UVSol2 No CADSol1 Switch to Volatile Buffers (Ammonium Formate) CADCause->CADSol1 Yes CADSol2 Perform System Passivation & Check Gas Purity CADCause->CADSol2 No

Diagnostic decision tree for isolating HPLC baseline drift causes by detector type.

Part 2: Core Troubleshooting FAQs

Q1: Why does my baseline drift upward massively during a reversed-phase gradient run at 205 nm?

A: This is a fundamental optical phenomenon rather than a system failure. At wavelengths below 220 nm, the UV absorbance of mobile phase components differs significantly. As noted by 1, methanol has a much stronger UV absorbance at 215 nm than water[1]. As the gradient increases the percentage of the organic modifier (%B), the detector registers the increasing background absorbance of methanol as an upward baseline drift. Causality & Solution: Switch your organic modifier from Methanol (UV cutoff 205 nm) to Acetonitrile (UV cutoff 190 nm). Acetonitrile is nearly transparent at 205 nm, resulting in a flat baseline[1].

Q2: I switched to Acetonitrile, but I am now seeing a downward baseline drift as %B increases. What causes this?

A: Downward baseline drift during gradient HPLC often indicates changes in the detector's perception of the mobile-phase background, specifically refractive index (RI) changes during solvent blending[2]. Furthermore, if your aqueous phase (Solvent A) contains an additive that absorbs UV light (such as the oxalate counterion itself, or Trifluoroacetic acid), increasing %B effectively dilutes the absorbing species in the flow cell, causing the absorbance to drop. Causality & Solution: This is a detector-specific artifact[2]. To correct it, you must balance the absorbance of Solvent A and Solvent B (see Protocol 1 below).

Q3: To avoid UV issues, I am using a Charged Aerosol Detector (CAD). Why is the baseline noisy and drifting?

A: Both CAD and ELSD are evaporative aerosol detectors. They measure any analyte that is less volatile than the mobile phase[3]. If you are using non-volatile buffers (e.g., sodium phosphate) to control the ionization of the 2-Aminohexan-1-ol amine group, these salts will precipitate during nebulization, causing massive baseline noise and drift. Causality & Solution: CAD requires strictly volatile mobile phases[3]. You must replace non-volatile buffers with volatile alternatives like Ammonium Formate or Ammonium Acetate.

Q4: My baseline drift is erratic and doesn't correlate with the gradient profile. What should I check?

A: Erratic drift is typically environmental or mechanical. Temperature fluctuations represent a persistent challenge, as minor variations in ambient or column temperature alter the optical properties of the mobile phase[4]. Causality & Solution: Ensure the column is housed in a thermostatted column compartment (TCC) and verify that the detector flow cell is properly insulated against ambient laboratory drafts[4].

Part 3: Quantitative Data & Solvent Selection

Selecting the correct mobile phase components is critical when analyzing 2-Aminohexan-1-ol oxalate. Use the table below to evaluate the compatibility of common solvents and additives with your specific detector.

Solvent / AdditiveUV Cutoff (nm)Refractive Index (20°C)CAD / ELSD CompatibilityImpact on Baseline Stability
Acetonitrile 1901.344Excellent (Highly Volatile)Minimal UV drift at 200–210 nm.
Methanol 2051.328Excellent (Highly Volatile)Severe upward UV drift at <220 nm.
Water (HPLC Grade) < 1901.333ExcellentNeutral baseline foundation.
Trifluoroacetic Acid (0.1%) ~ 210N/AGood (Volatile)Causes downward UV drift in gradients.
Ammonium Formate (10mM) ~ 210N/AExcellent (Volatile)Ideal for CAD; poor for low-UV (<210 nm).
Phosphate Buffer (10mM) < 200N/AIncompatible (Solid) Causes catastrophic CAD/ELSD noise.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Absorbance Balancing (For UV Detection)

Purpose: To eliminate gradient-induced baseline drift by equalizing the background absorbance of Solvent A and Solvent B.

Step-by-Step Methodology:

  • Preparation: Prepare Solvent A (e.g., Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

  • Static Measurement: Pump 100% Solvent A through the column at your operational flow rate. Zero the UV detector at 205 nm.

  • Switch to B: Switch the pump to 100% Solvent B. Observe the absorbance value (AU). Because TFA absorbs more strongly in water than in acetonitrile, the absorbance will likely drop (negative AU).

  • Titration: Add a highly UV-absorbing volatile modifier (e.g., 0.05% to 0.1% Acetone) dropwise to Solvent B.

  • Equilibration: Re-run 100% Solvent B until the detector reads 0.000±0.005 AU relative to Solvent A.

  • Self-Validation: Run a blank gradient (injecting only sample diluent). The baseline drift must remain within ≤10 mAU across the entire gradient window. If drift exceeds this, repeat the titration step.

Protocol 2: System Passivation and Setup for CAD/ELSD

Purpose: To ensure a zero-background environment for aerosol detectors when analyzing the semi-volatile 2-Aminohexan-1-ol.

CADWorkflow S1 1. Mobile Phase Prep (Volatile Additives) S2 2. System Passivation (Flush Non-volatiles) S1->S2 S3 3. Column Equilibration (10-20 Column Volumes) S2->S3 S4 4. Blank Validation (Confirm Baseline <0.5pA) S3->S4

Self-validating experimental workflow for CAD/ELSD system preparation.

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare a volatile buffer system (e.g., 10 mM Ammonium Formate in Water) to control the ionization of the primary amine without leaving solid residue[3].

  • System Passivation: Bypass the analytical column with a union. Flush the HPLC system with 50:50 Water:Methanol at 1.0 mL/min for 30 minutes to dissolve and remove any residual non-volatile salts (e.g., phosphates) from previous users.

  • Column Equilibration: Reconnect the column. Flush with your initial gradient composition for a minimum of 10 to 20 column volumes to ensure the stationary phase is fully saturated with the volatile buffer.

  • Nebulizer Tuning: Set the CAD/ELSD evaporation temperature. Because 2-Aminohexan-1-ol is an aliphatic alcohol, it is semi-volatile. Use a low evaporation temperature (e.g., 35°C) to prevent evaporating the analyte along with the mobile phase.

  • Self-Validation: Monitor the baseline signal. A properly passivated CAD system should exhibit a baseline noise of <0.5 pA. Inject a blank; the resulting chromatogram must show no ghost peaks or drift >1 pA.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Aminohexan-1-OL Oxalate Couplings

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges in amide bond formation with sterically hindered amino alco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing challenges in amide bond formation with sterically hindered amino alcohols.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will dissect the causality behind reaction failures—specifically focusing on the unique chemical hurdles presented by 2-aminohexan-1-ol oxalate —and provide self-validating protocols to ensure your success.

Mechanistic Overview & Troubleshooting Logic

Coupling reactions involving 2-aminohexan-1-ol oxalate present three distinct chemical hurdles:

  • Salt Dissociation: The diprotic nature of oxalic acid requires precise stoichiometric neutralization before the amine can act as a nucleophile.

  • Steric Hindrance: The α -chiral center, flanked by a linear butyl chain and a hydroxymethyl group, severely restricts the trajectory of nucleophilic attack.

  • Chemoselectivity: The presence of a primary alcohol introduces the risk of competitive O-acylation if the reaction is pushed too hard.

The flowchart below outlines the logical progression for diagnosing and resolving these bottlenecks.

Workflow A 2-Aminohexan-1-ol Oxalate B Add 3.0-3.5 eq DIPEA (Neutralize Oxalic Acid) A->B C Is pH > 8? B->C D Add Carboxylic Acid & 1.05 eq COMU C->D Yes G Add more DIPEA C->G No E Amide Bond Formation (Overcome Steric Bulk) D->E F Target N-Acylated Product E->F G->C

Logical workflow for neutralizing and coupling hindered 2-aminohexan-1-ol oxalate.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction shows less than 10% conversion. I am using standard DIC/HOBt and 2.0 equivalents of DIPEA. What is failing? A1: The failure is two-fold: incomplete salt neutralization and insufficient electrophilic activation.

  • Causality: 2-Aminohexan-1-ol is supplied as an oxalate salt. Because oxalic acid is a diprotic acid ( pKa1​=1.25 , pKa2​=4.14 ), a 1:1 salt requires at least 2.0 equivalents of a tertiary amine base (like DIPEA) strictly for neutralization. If you only use 2.0 equivalents total, no base remains to drive the coupling equilibrium or neutralize the acid generated during activation. Furthermore, standard DIC/HOBt generates an OBt active ester, which lacks the reactivity required to overcome the steric bulk of the α -butyl group [1].

Q2: How do I overcome the steric hindrance at the α -carbon? A2: You must switch to a highly reactive aminium/uronium coupling reagent, such as HATU or COMU.

  • Causality: HATU generates an OAt (7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), which helps pre-organize the sterically hindered amine through hydrogen bonding, drastically lowering the transition state energy [2]. For extreme steric hindrance, COMU (an Oxyma-based reagent) is superior as it exhibits higher solubility and prevents the guanidinylation side-reactions commonly seen with HATU [3].

Q3: I am observing a significant amount of the O-acylated (ester) byproduct. How can I enforce chemoselectivity for N-acylation? A3: While the amine is kinetically more nucleophilic than the primary alcohol, severe steric hindrance at the nitrogen can slow N-acylation to the point where O-acylation becomes competitive.

  • Causality: To prevent this, avoid nucleophilic bases like DMAP, which act as acyl transfer catalysts and heavily promote esterification. Maintain strict stoichiometry (1.0 to 1.05 eq of activated acid) and conduct the reaction at lower temperatures (0 °C to RT) to favor the kinetically controlled amide product over the thermodynamically driven ester [4].

Quantitative Comparison of Coupling Reagents

To select the right reagent for 2-aminohexan-1-ol, refer to the performance metrics below. For this specific substrate, COMU provides the optimal balance of high reactivity and low side-reaction risk.

Coupling ReagentActive Ester IntermediateRelative Reactivity (Steric Hindrance)Risk of GuanidinylationRecommended Base
DIC / HOBt OBtLowNoneNone / DIPEA
PyBOP OBtModerateNoneDIPEA
HATU OAtHighHigh (if excess used)DIPEA / TMP
COMU OxymaVery HighLowDIPEA / TMP

Self-Validating Experimental Protocol

Workflow: Amide Coupling of 2-Aminohexan-1-ol Oxalate using COMU This protocol is engineered as a self-validating system to ensure complete salt neutralization while preventing epimerization and O-acylation.

Step 1: Salt Neutralization (The Foundation)

  • Action: Suspend 1.0 eq of the carboxylic acid and 1.0 eq of 2-aminohexan-1-ol oxalate in anhydrous DMF (0.1 M concentration). Add 3.0 to 3.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: 2.0 eq of DIPEA are consumed immediately to neutralize the diprotic oxalic acid. The remaining 1.0–1.5 eq ensures the reaction medium remains basic, keeping the amine in its nucleophilic, unprotonated state.

Step 2: Electrophilic Activation

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.05 eq of COMU.

  • Causality: Cooling controls the exothermic activation of the carboxylic acid, preventing premature degradation of the highly reactive Oxyma ester and minimizing the risk of epimerization at the carboxylic acid's α -carbon.

Step 3: Kinetically Controlled Coupling

  • Action: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Causality: The initial low temperature stabilizes the active ester. Warming to room temperature provides the necessary kinetic energy for the hindered amine to attack the activated carbonyl, overcoming the steric shield of the butyl and hydroxymethyl groups.

Step 4: In-Process Validation

  • Action: Remove a 5 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS.

  • Causality: This self-validating step confirms the disappearance of the free amine mass and verifies that the di-acylated (N- and O-acylated) byproduct has not formed. If unreacted amine persists, do not add more COMU (which causes side reactions); instead, verify the pH is >8.

Step 5: Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer with 1M HCl, followed by brine. Dry over Na2SO4 and concentrate.

  • Causality: The 1M HCl wash is critical; it selectively protonates and removes any unreacted 2-aminohexan-1-ol and residual DIPEA into the aqueous layer, leaving the neutral amide product in the organic phase.

References

  • Chemical Reviews : Peptide Coupling Reagents, More than a Letter Soup. DOI: 10.1021/cr100048w. Available at:[Link]

  • Journal of the American Chemical Society : Highly Sterically Hindered Peptide Bond Formation between α , α -Disubstituted α -Amino Acids and N-Alkyl Cysteines. DOI: 10.1021/jacs.2c02993. Available at:[Link]

  • Aapptec : Standard Coupling Procedures and Reagents. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Aminohexan-1-OL Salt Forms: Oxalate vs. Hydrochloride

Introduction: The Critical Role of Salt Selection In the fields of synthetic chemistry and drug development, the choice of a salt form for an active pharmaceutical ingredient (API) or a key intermediate is a decision wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Salt Selection

In the fields of synthetic chemistry and drug development, the choice of a salt form for an active pharmaceutical ingredient (API) or a key intermediate is a decision with far-reaching consequences. While the parent molecule, in this case, 2-aminohexan-1-ol, dictates the core chemical activity, its salt form governs critical physicochemical properties such as solubility, stability, hygroscopicity, and dissolution rate.[1][2] These properties, in turn, directly influence its reactivity, handling, formulation, and bioavailability.[3]

We will explore the inherent differences imparted by the counter-ions—the strong, monoprotic chloride ion versus the weaker, diprotic oxalate ion—and translate these differences into practical, data-driven insights on expected reactivity and handling.

Part 1: A Comparative Analysis of Physicochemical Properties

The reactivity of a chemical is inextricably linked to its physical properties. The choice of the counter-ion (Cl⁻ vs. C₂O₄²⁻) creates two distinct chemical entities with different behaviors in both solid and solution states. The following table summarizes the predicted differences, with detailed explanations below.

Property2-Aminohexan-1-ol Hydrochloride2-Aminohexan-1-ol OxalateRationale for the Difference
Molecular Formula C₆H₁₆ClNO(C₆H₁₅NO)₂·C₂H₂O₄ (Dioxalate) or C₆H₁₅NO·C₂H₂O₄ (Monooxalate)The hydrochloride is a 1:1 salt. Oxalic acid is diprotic and can form 1:1 or 2:1 salts with the amine.
Molecular Weight 153.65 g/mol [5]324.42 g/mol (Dioxalate) or 207.23 g/mol (Monooxalate)The oxalate counter-ion is significantly heavier than the chloride ion.
Predicted pH (in H₂O) Acidic (pH ≈ 4-6)Less Acidic (pH ≈ 5-7)HCl is a strong acid, leading to a more acidic solution. Oxalic acid is a weak acid (pKa1 ≈ 1.25, pKa2 ≈ 4.2), resulting in a less acidic solution upon salt formation.[6]
Predicted Solubility High aqueous solubility.Moderate to high aqueous solubility.Hydrochloride salts of amines are typically very water-soluble.[7][8] The solubility of oxalate salts can be high, and they have been used to enhance the bioavailability of poorly soluble drugs.[9]
Predicted Hygroscopicity Moderate to HighLow to ModerateHighly soluble salts, such as many hydrochlorides, tend to be more hygroscopic, which can lead to handling and stability issues.[2]
Chemical Stability High; protects the amine from oxidation.[10]High; protects the amine from oxidation. Potential for intramolecular reaction at high temperatures.Salt formation protonates the amine's lone pair, preventing oxidation.[10] The oxalate counter-ion is generally stable but could potentially react under harsh conditions (e.g., esterification with the alcohol).
Counter-ion Reactivity Chloride is a non-coordinating, spectator ion.Oxalate can act as a bidentate ligand or a general base catalyst.The oxalate's carboxylate groups can coordinate with metal ions or participate in hydrogen bonding, influencing reaction pathways.[11]

Part 2: Implications for Chemical Reactivity

The differences in physicochemical properties translate directly to variations in chemical reactivity. The choice between the hydrochloride and oxalate salt can significantly impact reaction kinetics, equilibrium, and even the final product distribution.

The Decisive Role of pH in Solution

The most significant difference stems from the acidity of the respective counter-ions. When dissolved, both salts establish an equilibrium between the protonated, unreactive ammonium form and the deprotonated, nucleophilic free amine.

G cluster_HCl Hydrochloride Salt in Solution cluster_Oxalate Oxalate Salt in Solution HCl_Salt R-NH3+ Cl- Free_Amine_HCl R-NH2 (Free Amine, Nucleophilic) HCl_Salt->Free_Amine_HCl Equilibrium favors protonated form (Lower pH) H3O_HCl H3O+ Cl_ion Cl- Free_Amine_HCl->HCl_Salt Ox_Salt R-NH3+ -OOC-COOH Free_Amine_Ox R-NH2 (Free Amine, Nucleophilic) Ox_Salt->Free_Amine_Ox Equilibrium less shifted to protonated form (Higher pH) H3O_Ox H3O+ Ox_ion ⁻OOC-COOH Free_Amine_Ox->Ox_Salt

Caption: Equilibrium of amine salts in aqueous solution.

  • 2-Aminohexan-1-ol Hydrochloride: As the salt of a strong acid, it will generate a lower pH in solution. The equilibrium will lie further to the left, meaning a lower concentration of the free, nucleophilic amine is present at any given moment. For reactions requiring the amine to act as a nucleophile (e.g., acylation, alkylation), a stoichiometric amount of an external base is almost always required to neutralize the hydrochloride and liberate the free amine.

  • 2-Aminohexan-1-ol Oxalate: Being the salt of a weaker acid, the oxalate salt will produce a less acidic solution. The equilibrium will be shifted more to the right compared to the hydrochloride salt. This results in a higher standing concentration of the free amine. In some cases, this may be sufficient to allow a reaction to proceed without an additional base, or it may require only a catalytic amount of base.

Reactivity of the Counter-Ion

The chloride ion is generally considered a "spectator" ion. It is an extremely weak base and a poor nucleophile, meaning it is unlikely to interfere with most organic reactions.

The oxalate ion, however, is a dicarboxylate. This presents several possibilities:

  • Chelation: Oxalate is a well-known chelating agent for metal ions. If the reaction involves a metal catalyst, the oxalate salt could potentially sequester the metal, inhibiting the reaction. Conversely, the hydrochloride salt would be the preferred choice in such scenarios.

  • Intramolecular Reactivity: While 2-aminohexan-1-ol contains a hydroxyl group, the direct reaction between the alcohol and the oxalate counter-ion to form an ester is unlikely under standard conditions. However, in reactions involving β-amino alcohols and dialkyl oxalates, both linear amides and cyclic morpholine-2,3-diones can be formed.[12] While the oxalate counter-ion is less reactive than a dialkyl oxalate, its presence introduces a potential, albeit minor, alternative reaction pathway under forcing conditions (e.g., high heat).

Part 3: Experimental Protocols for Characterization and Use

To validate the theoretical comparison, a researcher would need to perform several key experiments. The following protocols provide a framework for the synthesis, characterization, and comparative reactivity testing of the two salts.

Protocol 1: Synthesis of 2-Aminohexan-1-ol Salts

This protocol details the straightforward acid-base chemistry for preparing both salt forms.

G cluster_hcl Hydrochloride Synthesis cluster_oxalate Oxalate Synthesis start Start: 2-Aminohexan-1-ol (Free Base) dissolve_hcl 1. Dissolve free base in suitable solvent (e.g., Isopropanol, Ether) start->dissolve_hcl dissolve_ox 1. Dissolve free base in suitable solvent (e.g., Isopropanol) start->dissolve_ox add_hcl 2. Add stoichiometric HCl (e.g., 2M HCl in Ether) dropwise with stirring dissolve_hcl->add_hcl precipitate_hcl 3. Cool to induce precipitation add_hcl->precipitate_hcl filter_hcl 4. Filter the solid precipitate_hcl->filter_hcl dry_hcl 5. Wash with cold solvent and dry under vacuum filter_hcl->dry_hcl end End: Pure Crystalline Salts dry_hcl->end add_ox 2. Add stoichiometric oxalic acid solution dropwise with stirring dissolve_ox->add_ox precipitate_ox 3. Cool to induce precipitation add_ox->precipitate_ox filter_ox 4. Filter the solid precipitate_ox->filter_ox dry_ox 5. Wash with cold solvent and dry under vacuum filter_ox->dry_ox dry_ox->end

Caption: Workflow for the synthesis of amine salts.

Methodology:

  • Preparation of Hydrochloride Salt: a. Dissolve 1.0 equivalent of 2-aminohexan-1-ol in a minimal amount of a suitable solvent like isopropanol or diethyl ether. b. While stirring, slowly add 1.0 equivalent of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). c. A precipitate should form. If not, cool the mixture in an ice bath. d. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[13]

  • Preparation of Oxalate Salt: a. Dissolve 1.0 equivalent of 2-aminohexan-1-ol in a suitable solvent (e.g., hot isopropanol). b. In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent. c. Slowly add the oxalic acid solution to the amine solution with stirring. d. Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation. e. Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.[13]

Protocol 2: Comparative Evaluation of Apparent Solubility

Objective: To quantify the solubility of each salt in water, a key parameter for aqueous reactions.

Methodology:

  • Prepare saturated solutions of each salt by adding an excess amount of the solid to a known volume of deionized water (e.g., 5 mL) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the vials to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant (e.g., 1 mL).

  • Dilute the aliquot with a suitable solvent and determine the concentration using an appropriate analytical method (e.g., HPLC with a suitable detector, or a colorimetric assay for amines).

  • Calculate the original concentration in mg/mL or mol/L.

Protocol 3: Model Reaction - N-Acetylation

Objective: To compare the reactivity of the two salts in a standard nucleophilic substitution reaction.

Methodology:

  • Reaction Setup A (Hydrochloride Salt): a. To a solution of 2-aminohexan-1-ol hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., triethylamine, 1.1 eq). b. Stir for 10 minutes at room temperature. c. Add acetyl chloride (1.05 eq) dropwise. d. Monitor the reaction progress by TLC or LC-MS.

  • Reaction Setup B (Oxalate Salt): a. Repeat the exact procedure as in Setup A, using 1.0 eq of the 2-aminohexan-1-ol oxalate salt.

  • Reaction Setup C (Oxalate Salt - No Base): a. To a solution of 2-aminohexan-1-ol oxalate (1.0 eq) in dichloromethane, add acetyl chloride (1.05 eq) dropwise (no external base). b. Monitor the reaction progress by TLC or LC-MS.

Expected Outcome: Reaction A should proceed to completion efficiently. Reaction B is also expected to be efficient. The key comparison is with Reaction C. The rate of Reaction C will reveal the extent to which the oxalate salt provides a sufficient concentration of the free amine to drive the reaction without an external base. It is predicted that Reaction C will be significantly slower than A and B.

Conclusion and Recommendations

The choice between 2-aminohexan-1-ol oxalate and its hydrochloride salt is not arbitrary and should be dictated by the specific requirements of the intended application.

  • Choose the Hydrochloride Salt when:

    • High water solubility is paramount.

    • The reaction involves metal catalysts that could be chelated by oxalate.

    • A well-defined, strongly acidic pH in solution is required or acceptable.

    • The downstream process requires a simple, non-reactive counter-ion.

  • Consider the Oxalate Salt when:

    • Lower hygroscopicity is desired for easier handling and storage.

    • A less acidic reaction medium is preferred.

    • You wish to explore the possibility of running a reaction with a reduced amount of, or no, external base.

    • The parent molecule has poor solubility that might be improved by the oxalate form.[9]

Ultimately, the principles outlined in this guide provide a strong predictive framework, but the optimal salt form for any novel application must be confirmed through empirical testing. The provided protocols offer a starting point for such a validation process, ensuring that the final choice is based on robust experimental data.

References

  • Chemsrc. (2025). (R)-2-Aminohexan-1-ol hydrochloride. Retrieved March 27, 2026, from [Link]

  • Kumar, L., & Singh, S. (2009). Salt Selection in Drug Development. Pharmaceutical Technology, 33(3). Retrieved March 27, 2026, from [Link]

  • Lee, G. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of the Royal Society of Medicine, 102(11), 458-461. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-aminohexan-1-ol. PubChem. Retrieved March 27, 2026, from [Link]

  • Al-Zoubi, N., & Nikfar, F. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 21(6), 209. Retrieved March 27, 2026, from [Link]

  • Srirangam, R. S., et al. (2016). Enhanced Bioavailability in the Oxalate Salt of the Anti-Tuberculosis Drug Ethionamide. Crystal Growth & Design, 16(3), 1396-1407. Retrieved March 27, 2026, from [Link]

  • Sharma, D., et al. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 11(2), 143-149. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2020). Synthesis of amine hydrochloride salts. Retrieved March 27, 2026, from [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved March 27, 2026, from [Link]

  • Oxford Reference. (n.d.). Amine salts. A Dictionary of Chemistry. Retrieved March 27, 2026, from [Link]

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2020). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study. Retrieved March 27, 2026, from [Link]

  • Montalbetti, S., et al. (2022). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Journal of Chemical Education, 99(5), 2056-2062. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Aminohexan-1-OL Oxalate Against Standard Amino Alcohols

For the discerning researcher and drug development professional, the selection of an appropriate amino alcohol is a critical decision that can significantly impact reaction efficiency, product purity, and formulation sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher and drug development professional, the selection of an appropriate amino alcohol is a critical decision that can significantly impact reaction efficiency, product purity, and formulation stability. This guide provides an in-depth technical comparison of 2-Aminohexan-1-OL oxalate with three industry-standard amino alcohols: Ethanolamine (MEA), Tris(hydroxymethyl)aminomethane (Tris), and 2-Amino-2-methyl-1-propanol (AMP).

It is important to note at the outset that publicly available experimental data for 2-Aminohexan-1-OL oxalate is scarce. Therefore, this guide will present a comparative framework based on the known properties of the free base, 2-Aminohexan-1-ol, and general characteristics of similar long-chain amino alcohols. We will supplement this with detailed, robust experimental protocols to empower researchers to conduct their own direct, empirical comparisons. Our focus is on providing not just data, but a validated system for inquiry and decision-making.

Physicochemical Properties: A Foundation for Performance

An amino alcohol's fundamental physicochemical properties dictate its behavior in various applications. The presence of a longer alkyl chain in 2-Aminohexan-1-ol suggests a more lipophilic character compared to the smaller, more hydrophilic standard amino alcohols. The formation of an oxalate salt will significantly increase its melting point and likely its water solubility compared to the free base.

Property2-Aminohexan-1-OLEthanolamine (MEA)Tris(hydroxymethyl)aminomethane (Tris)2-Amino-2-methyl-1-propanol (AMP)
Molecular Formula C₆H₁₅NO[1]C₂H₇NOC₄H₁₁NO₃[2]C₄H₁₁NO
Molecular Weight 117.19 g/mol [1]61.08 g/mol 121.14 g/mol [2]89.14 g/mol
Appearance Not AvailableColorless, viscous liquid[3]White crystalline solid[2][4]Clear, light-colored liquid or crystalline mass[5]
Melting Point Not Available10.3 °C[3]167-172 °C[2]24-28 °C[6]
Boiling Point Not Available170 °C[3]219-220 °C (at 10 mmHg)[2][7]165 °C[6]
pKa (at 25 °C) Not Available9.58.1[2]9.7[8]
Solubility in Water Not AvailableMiscible550 g/L[2]Highly soluble

Performance as a Buffering Agent

The primary function of a buffer is to resist pH changes. The effectiveness of an amino alcohol as a buffer is determined by its pKa, with the optimal buffering range being approximately ±1 pH unit from the pKa.

Comparative Performance:

Parameter2-Aminohexan-1-OL OxalateEthanolamine (MEA)TrisAMP
Useful pH Range Not Available8.5 - 10.57.0 - 9.0[2]9.0 - 10.5[8]
Buffering Capacity Not AvailableModerateHigh[2]Moderate
Experimental Protocol: Determination of Buffering Capacity

This protocol outlines a standardized method to determine and compare the buffering capacity of different amino alcohols.

Materials:

  • 0.1 M solutions of each amino alcohol in deionized water

  • Calibrated pH meter

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beakers

Procedure:

  • Pipette 50 mL of the 0.1 M amino alcohol solution into a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with 0.1 M HCl, adding 0.5 mL increments.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped by at least 2 units.

  • Repeat the procedure with a fresh 50 mL sample, this time titrating with 0.1 M NaOH until the pH has risen by at least 2 units.

  • Plot the pH versus the volume of acid or base added. The buffering capacity is the moles of acid or base required to change the pH of one liter of the buffer by one unit. The pKa is the pH at which half of the amino alcohol has been neutralized.

Buffering_Capacity_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M solutions of each amino alcohol C Measure 50 mL of amino alcohol solution A->C B Calibrate pH meter B->C D Titrate with 0.1 M HCl in 0.5 mL increments C->D continue until pH drop > 2 F Repeat titration with 0.1 M NaOH C->F E Record pH after each addition D->E continue until pH drop > 2 E->D continue until pH drop > 2 G Plot pH vs. volume of titrant E->G F->E H Determine pKa and buffering capacity G->H

Caption: Workflow for determining buffering capacity.

Application in CO2 Capture

Amino alcohols are widely used as solvents for capturing carbon dioxide from flue gases. Their performance is evaluated based on absorption capacity, absorption rate, and the energy required for regeneration.

Comparative Performance:

Parameter2-Aminohexan-1-OL OxalateEthanolamine (MEA)TrisAMP
CO₂ Absorption Capacity (mol CO₂/mol amine) Not Available~0.5Not Typically Used~0.8-1.0[7]
Relative Absorption Rate Not AvailableFastNot Typically UsedSlower than MEA[4]
Heat of Absorption (kJ/mol CO₂) Not Available~89[9]Not Available~64[9]
Experimental Protocol: CO₂ Absorption Capacity Measurement

This protocol describes a laboratory-scale method to measure the equilibrium CO₂ absorption capacity of amino alcohol solutions.

Materials:

  • Aqueous solutions of each amino alcohol (e.g., 30% w/w)

  • Gas-tight reaction vessel with a magnetic stirrer

  • Pure CO₂ gas cylinder with a pressure regulator and mass flow controller

  • Pressure transducer and temperature probe

  • Data acquisition system

Procedure:

  • Charge a known volume and concentration of the amino alcohol solution into the reaction vessel.

  • Seal the vessel and allow it to reach thermal equilibrium (e.g., 40 °C) with stirring.

  • Evacuate the headspace of the vessel.

  • Introduce a known amount of CO₂ into the vessel and record the initial pressure.

  • Monitor the pressure drop as the CO₂ is absorbed by the solution.

  • The absorption is complete when the pressure stabilizes.

  • The amount of absorbed CO₂ can be calculated from the pressure drop using the ideal gas law, accounting for the vapor pressure of the solution.

  • The CO₂ loading is expressed as moles of CO₂ absorbed per mole of amine.

CO2_Absorption_Workflow cluster_setup System Setup cluster_absorption Absorption Measurement cluster_calc Calculation A Charge reactor with known volume of amine solution B Seal and equilibrate temperature A->B C Evacuate headspace B->C D Introduce known amount of CO₂ C->D E Monitor pressure drop until stabilization D->E F Calculate moles of CO₂ absorbed E->F G Determine CO₂ loading (mol CO₂/mol amine) F->G Emulsion_Stability_Workflow cluster_prep Emulsion Preparation cluster_char Initial Characterization cluster_stability Stability Testing A Prepare aqueous phase (amino alcohol in water) C Homogenize oil and aqueous phases A->C B Prepare oil phase B->C D Visual observation C->D E Measure initial droplet size (DLS) C->E F Store samples at various temperatures C->F G Periodic visual inspection F->G over time H Periodic droplet size measurement G->H over time H->G over time

Caption: Workflow for emulsion stability testing.

Performance as a Catalyst in Chemical Synthesis

Chiral amino alcohols are valuable catalysts and ligands in asymmetric synthesis, facilitating the formation of enantiomerically enriched products. The Henry (nitroaldol) reaction is a classic benchmark for evaluating the effectiveness of such catalysts. [2] Comparative Performance in Asymmetric Henry Reaction (Benzaldehyde + Nitromethane):

Parameter2-Aminohexan-1-OL OxalateEthanolamine (MEA)TrisAMP
Typical Catalyst System Not AvailableOften used as a simple baseNot typically used as a chiral catalystCan be used as a ligand
Yield (%) Not AvailableVariesNot ApplicableVaries
Enantiomeric Excess (ee %) Not Available~0 (achiral)Not ApplicableModerate (as a ligand with a metal)
Experimental Protocol: Benchmarking in the Asymmetric Henry Reaction

This protocol details a general procedure for screening amino alcohol-metal complexes as catalysts in the asymmetric Henry reaction. [2][5][10][11] Materials:

  • Amino alcohol ligand (e.g., 2-Aminohexan-1-ol)

  • Metal salt (e.g., Cu(OAc)₂)

  • Solvent (e.g., Ethanol)

  • Benzaldehyde

  • Nitromethane

  • Stir plate and vials

  • TLC plates for reaction monitoring

  • Silica gel for column chromatography

  • Chiral HPLC for ee determination

Procedure:

  • In a vial, dissolve the amino alcohol (e.g., 20 mol%) and the copper(II) acetate (20 mol%) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add benzaldehyde (1.0 equivalent) to the catalyst solution.

  • Add nitromethane (2.0 equivalents).

  • Stir the reaction at a controlled temperature (e.g., 25 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Henry_Reaction_Workflow cluster_catalyst Catalyst Formation cluster_reaction Henry Reaction cluster_workup Workup & Analysis A Dissolve amino alcohol and metal salt in solvent B Stir to form complex A->B C Add benzaldehyde and nitromethane B->C D Stir at controlled temp. C->D E Monitor by TLC D->E F Quench and extract E->F G Purify by chromatography F->G H Determine yield and enantiomeric excess (HPLC) G->H

Caption: Workflow for the asymmetric Henry reaction.

Safety and Toxicology Profile

A comprehensive understanding of the safety and toxicology of any chemical is paramount. While specific data for 2-Aminohexan-1-ol is limited, it is classified as causing skin and eye irritation. [1]The standard amino alcohols have been more extensively studied.

Parameter2-Aminohexan-1-OLEthanolamine (MEA)TrisAMP
GHS Classification Warning: Causes skin and eye irritation, may cause respiratory irritation [1]Danger: Corrosive, harmful if swallowed or in contact with skin [12]Warning: Causes skin and serious eye irritation [13][14]Danger: Causes skin irritation and serious eye damage [15]
Acute Oral LD50 (rat) Not Available1510-2050 mg/kg [16]5900 mg/kg [17]>2000 mg/kg
Primary Hazards Irritant [1]Corrosive, irritant [1][12]Irritant [13][14]Irritant, corrosive to eyes [15][18]
Biodegradability Not AvailableReadily biodegradableNot considered harmful to aquatic organisms [19]Readily biodegradable [18]

Conclusion: A Framework for Informed Selection

While a complete, data-driven comparison is hampered by the lack of published research on 2-Aminohexan-1-OL oxalate, this guide provides a solid foundation for its evaluation. Based on its structure, 2-Aminohexan-1-ol is anticipated to be more lipophilic than the standard, smaller amino alcohols, which may offer advantages in applications requiring solubility in less polar systems or enhanced surface activity, such as in certain emulsifications or as a ligand in organometallic catalysis. Its longer chain may also influence its biodegradability and toxicological profile.

Ultimately, empirical testing is indispensable. The protocols provided herein offer a standardized approach to rigorously benchmark 2-Aminohexan-1-OL oxalate against established alternatives in the context of your specific application. By systematically evaluating its performance as a buffering agent, a CO₂ absorbent, an emulsifier, and a catalyst, researchers can make an informed, data-backed decision on its suitability for their needs.

References

  • ChemicalBook. Tris(hydroxymethyl)aminomethane | 77-86-1. (2026).
  • Hopkinson Chemical. Tris(hydroxymethyl)aminomethane CAS 77-86-1.
  • Benchchem. A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
  • PubChem. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807.
  • IEAGHG. Synthesis and selection of new amine absorbents for CO2 capture.
  • Kim, I., Lee, J., Lee, K., & Kim, J. (2013). Comparison of Carbon Dioxide Absorption in Aqueous MEA, DEA, TEA, and AMP Solutions. Journal of the Korean Chemical Society, 57(2), 209-213.
  • Santa Cruz Biotechnology. Ethanolamine.
  • Sciencemadness Wiki. Ethanolamine. (2020).
  • Yufeng. Density of 2-Amino-2-methyl-1-propanol : Everything you need to know. (2024).
  • Regulations.gov. 2-Amino-2-methyl-1-propanol (AMP) Mammalian Toxicology Summary (CAS=124-68-5). (2012).
  • Benchchem. A Comparative Guide to the Synthesis of Substituted Amino Alcohols.
  • PubChem. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503.
  • ChemicalBook. 2-Amino-2-methyl-1-propanol | 124-68-5. (2026).
  • NCBI Bookshelf. ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants.
  • Cosmetic Ingredient Review. On the Safety Assessment of Ethanolamine and Ethanolamine Salts as Used in Cosmetics. (2012).
  • Occupational Safety and Health Administration. ETHANOLAMINE (2-AMINOETHANOL). (2024).
  • Physical & Theoretical Chemistry Lab., Oxford University. Safety (MSDS)
  • Ullmann's Encyclopedia of Industrial Chemistry. Ethanolamines and Propanolamines.
  • PubChem. Ethanolamine | C2H7NO | CID 700.
  • Wikipedia. Ethanolamine.
  • Megazyme. TRIS Buffer salt.
  • Fisher Scientific.
  • Benchchem. (S)-2-Amino-2-methylhexan-1-ol.
  • PubChem. DL-2-Amino-1-hexanol | C6H15NO | CID 249006.
  • PubChem. (2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402.
  • ChemScene. 16397-19-6 | 2-Aminohexan-1-ol.
  • Journal of the American Chemical Society. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling. (2015).
  • RSC Publishing. Efficient CO2 capture by non-aqueous 2-amino-2-methyl-1-propanol (AMP)
  • ChemScience. Safety Data Sheet: Tris buffer, Hi-AR™/ACS. (2024).
  • ResearchGate.
  • Sigma-Aldrich. 2-Amino-2-methyl-1-propanol SAJ first grade, = 98.0 124-68-5.
  • ANGUS Chemical Company.
  • ResearchGate. Thermophysical property characterization of tris(hydroxymethyl)aminomethane.
  • PubChem. Tris tris(hydroxymethyl)aminomethane | C8H22N2O6 | CID 22915917.
  • Miljøstyrelsen. Selected amines and amino alcohols.
  • Diva-Portal.org.
  • Meso Scale Discovery. Tris Wash Buffer (10x).
  • Nippon Nyukazai Co., Ltd. AMINO ALCOHOL EA. (2018).
  • ACS Publications.
  • RSC Publishing. Diastereoselective synthesis of vicinal amino alcohols.
  • ResearchGate. (PDF) CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study. (2013).
  • SpecialChem.
  • MDPI. Effect of Different Amine Solutions on Performance of Post-Combustion CO 2 Capture. (2025).
  • BenchChem.
  • European Commission. Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75). (2012).

Sources

Validation

Comparing thermal stability of 2-Aminohexan-1-OL oxalate and free base

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is critical for robust drug development. 2-Aminohexan-1-ol , a versatile β-amino alcohol, is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is critical for robust drug development. 2-Aminohexan-1-ol , a versatile β-amino alcohol, is frequently utilized as a chiral auxiliary and synthetic intermediate. However, its free base form presents significant handling and storage challenges due to its low melting point and susceptibility to thermal degradation[1]. To circumvent these limitations, formulation into an oxalate salt (2-Aminohexan-1-ol oxalate ) is a standard industry practice[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the thermal stability of the free base versus the oxalate salt. By examining the thermodynamic causality behind their behavior and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize synthetic workflows.

Thermodynamic Causality: Free Base vs. Oxalate Salt

The thermal stability of any amino alcohol is intrinsically linked to its intermolecular forces and steric environment[3].

  • The Free Base (2-Aminohexan-1-ol): In its unprotonated state, the molecule relies primarily on weak, transient hydrogen bonding between the hydroxyl (-OH) and amine (-NH₂) groups. This weak intermolecular network results in a low melting point (35–40 °C) and a boiling point of 216–218 °C[1]. When subjected to thermal stress, the free primary amine is highly vulnerable to volatilization and oxidative degradation[3].

  • The Oxalate Salt (2-Aminohexan-1-ol oxalate): Reacting the free base with oxalic acid yields a stable salt (CAS: 855917-72-5)[2]. This transformation replaces weak dipole interactions with a robust, three-dimensional ionic lattice. The bidentate nature of the oxalate anion facilitates an extensive hydrogen-bonding network. Consequently, vapor pressure is drastically suppressed, and the amine group is sterically and electronically shielded from premature oxidation, shifting the degradation pathway from low-temperature volatilization to high-temperature decomposition[4].

Stability_Logic Root 2-Aminohexan-1-ol FB Free Base Form (Weak Intermolecular Forces) Root->FB OX Oxalate Salt Form (Ionic & H-Bond Lattice) Root->OX FB_Vol Low Temp Volatilization (Bp: 216-218 °C) FB->FB_Vol FB_Deg Oxidative Amine Degradation FB->FB_Deg OX_Stable Thermal Retention (Suppressed Vapor Pressure) OX->OX_Stable OX_Deg High Temp Decomposition (> 250 °C) OX_Stable->OX_Deg

Mechanistic pathways comparing the thermal degradation of free base and oxalate salt.

Quantitative Data Comparison

The following table summarizes the key physicochemical differences that dictate the thermal behavior of both forms.

Property[1][2]
CAS Number 80696-29-3 (S-isomer)855917-72-5
Molecular Weight 117.19 g/mol 207.23 g/mol
Physical State (25 °C) Low-melting solid / Viscous liquidCrystalline solid
Melting Point 35–40 °C> 150 °C (Typical for oxalate salts)
Boiling / Decomposition Boils at 216–218 °CDecomposes before boiling (> 250 °C)
Primary Degradation Pathway Volatilization, Amine OxidationIonic Lattice Breakdown, Decarboxylation

Self-Validating Experimental Protocols

To objectively measure and compare these thermal profiles in your own laboratory, the following protocols are designed as self-validating systems . This means each workflow includes built-in quality control steps to ensure that the data generated is an artifact-free representation of the molecule's intrinsic stability.

Protocol A: Synthesis and Isolation of 2-Aminohexan-1-ol Oxalate

Causality: Anhydrous ethanol is selected as the reaction solvent because the free base is highly soluble in it, whereas the resulting oxalate salt exhibits poor solubility. This solubility differential drives the equilibrium toward precipitation, maximizing yield and purity.

  • Dissolution: Dissolve 10.0 mmol of 2-Aminohexan-1-ol free base in 20 mL of anhydrous ethanol at room temperature.

  • Acid Addition: Slowly add a stoichiometric equivalent (10.0 mmol) of anhydrous oxalic acid dissolved in 15 mL of ethanol under continuous stirring.

  • Crystallization: Stir the mixture for 2 hours at 0 °C to promote complete crystallization of the oxalate salt.

  • Isolation: Vacuum filter the precipitate and wash with cold ethanol, followed by drying under a high vacuum at 40 °C for 12 hours.

  • Self-Validation Checkpoint (FT-IR): Before proceeding to thermal analysis, verify complete salt formation via FT-IR spectroscopy. You must observe a shift in the N-H stretching frequencies and the appearance of a strong carboxylate asymmetric stretch at ~1600 cm⁻¹. If residual free base -OH/-NH₂ broad bands dominate, re-crystallize the sample.

Protocol B: Simultaneous TGA/DSC Thermal Analysis

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) allows us to correlate mass loss (volatilization/decomposition) with heat flow (melting/crystallization). A nitrogen (N₂) purge is strictly used to decouple thermal pyrolysis from oxidative degradation, ensuring the thermogram reflects intrinsic structural stability[3].

  • Instrument Calibration: Calibrate the TGA/DSC instrument using an Indium standard to ensure temperature and enthalpy accuracy.

  • Baseline Validation: Run an empty alumina crucible through the entire temperature program (25 °C to 500 °C). Self-Validation: Subtract this baseline from your sample runs to eliminate buoyancy effects and instrument drift.

  • Sample Loading: Accurately weigh 5–10 mg of the free base (liquid/low-melting solid) and the oxalate salt (powder) into separate alumina crucibles.

  • Thermal Ramp: Purge the furnace with high-purity N₂ at 50 mL/min. Apply a controlled heating rate of 10 °C/min from 25 °C up to 500 °C.

  • Data Extraction: Analyze the thermograms to extract the onset of melting ( Tm​ ), the onset of degradation ( Td​ ), and the enthalpy of fusion ( ΔH ).

TGA_Workflow N1 1. Sample Prep Accurate Weighing (5-10 mg) N2 2. Baseline Validation Empty Crucible Subtraction N1->N2 N3 3. Purge Phase N2 Atmosphere (50 mL/min) N2->N3 N4 4. Thermal Ramp 10°C/min (25°C to 500°C) N3->N4 N5 5. Data Synthesis Tm, Td, and ΔH Extraction N4->N5

Experimental workflow for simultaneous TGA/DSC thermal stability analysis.

Expected Results & Interpretation

When executing Protocol B, the free base will exhibit a sharp endothermic event near 35–40 °C (melting), followed by a massive weight loss step beginning around 150 °C and peaking near its boiling point (216 °C)[1]. This indicates that the free base is lost to volatilization before true pyrolytic bond cleavage occurs.

Conversely, the oxalate salt will show no thermal events below 150 °C. The DSC will eventually register a high-temperature melting endotherm, immediately followed by a complex exothermic/endothermic degradation profile in the TGA above 250 °C. This mass loss corresponds to the decarboxylation of the oxalate lattice and the subsequent breakdown of the alkyl chain, proving that the salt form extends the thermal working range of the molecule by over 100 °C.

References

  • Title: Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture Source: Eastern Kentucky University Encompass URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Aminohexan-1-OL oxalate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a self-validating system of risk mitigation. When handling 2-Aminohexan-1-OL oxalate (CAS: 855917-72-5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance rules, but as a self-validating system of risk mitigation. When handling 2-Aminohexan-1-OL oxalate (CAS: 855917-72-5), we are managing a bifunctional hazard. This compound combines the caustic, membrane-disrupting potential of its amino alcohol moiety with the systemic toxicity of the oxalate counter-ion[1].

Oxalate salts present a unique physiological threat: upon systemic entry or mucosal contact, the oxalate ion acts as a potent irritant and chelates physiological calcium, leading to localized tissue damage, epithelial cracking, and potential systemic hypocalcemia[2]. Therefore, our Personal Protective Equipment (PPE) and operational workflows must be engineered to prevent both gross contamination and micro-exposures to toxic dusts.

Quantitative Hazard Summary

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazard.

PropertyValueCausality / Impact on Handling
Molecular Formula C6H15NO · C2H2O4 (approx)Amine + Dicarboxylic acid salt; dictates the polarity and high aqueous solubility profile[3].
Physical State Solid / PowderHigh risk of dust generation; necessitates strict respiratory and static controls[4].
GHS Classifications H301, H314, H318, H335Toxic if swallowed, causes severe skin burns, and causes serious eye damage[1].
Storage Temperature 2 – 8 °C (Inert atmosphere)Prevents degradation and moisture absorption; containers must be sealed tightly[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow serves a specific mechanistic purpose. Do not substitute materials without verifying chemical compatibility.

  • Ocular Protection: Tight-fitting chemical splash goggles paired with a full face shield.

    • Causality: The amino alcohol component can cause severe, irreversible eye damage (Category 1)[1]. Standard safety glasses lack the orbital seal required to block airborne oxalate dust, which can cause rapid corneal ulceration[2].

  • Dermal Protection (Gloves): Double-gloving with extended-cuff Nitrile (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent permeation resistance to amino alcohols. Double-gloving is a self-validating control: if the outer glove is contaminated with highly soluble, toxic oxalate dust during weighing, it can be safely stripped before handling secondary containers or exiting the hood, preserving the sterile/safe boundary.

  • Respiratory Protection: Class II Type A2 Biological Safety Cabinet or a properly calibrated chemical fume hood (Face velocity: 80-100 fpm). If handling outside a hood is absolutely unavoidable, a NIOSH-approved P100 particulate respirator is mandatory.

    • Causality: Oxalate salts are acutely toxic if swallowed or inhaled as dust (Oral LD50 estimates for related oxalates are ~275 mg/kg)[6].

  • Body Protection: Flame-resistant (FR) lab coat and a disposable fluid-resistant apron.

    • Causality: The base amine carries a Category 2 Flammable liquid classification[1]. The apron prevents oxalate dust from embedding into the woven fibers of the lab coat, which could later be inhaled or transferred to the skin.

Experimental Protocol: Safe Weighing and Solubilization

This step-by-step methodology ensures that the compound remains contained throughout the most high-risk phase of handling: the dry powder transfer.

Step 1: Pre-Operation Validation Verify fume hood face velocity and clear the workspace of incompatible materials (especially strong oxidizing agents)[4]. Don all required PPE as outlined in the matrix above.

Step 2: Static Elimination Use an anti-static bar or zero-stat gun on the analytical balance and the exterior of the chemical vial. Causality: 2-Aminohexan-1-OL oxalate is a dry powder. Triboelectric static charge can cause the sudden aerosolization of toxic particulates the moment the container is opened.

Step 3: Enclosed Transfer Using a grounded, non-sparking spatula[1], transfer the powder directly into a pre-tared, sealable volumetric flask or centrifuge tube. Never use open weigh boats. Causality: Open weigh boats expose a large surface area of the powder to ambient airflow, drastically increasing the risk of inhalation exposure.

Step 4: Solubilization Add the diluent/solvent slowly down the side of the vessel inside the fume hood. Cap the flask tightly before removing it from the hood for vortexing or sonication.

Mandatory Visualization: Operational Workflow

G N1 Pre-Operation Verify Fume Hood & PPE N2 Weighing Use Anti-Static Spatula N1->N2 PPE Confirmed N3 Solubilization Add Solvent Slowly N2->N3 Enclosed Transfer N4 Spill Detected? N2->N4 Accidental Drop/Aerosol N6 Waste Disposal Segregate as Toxic Waste N3->N6 Process Complete N5 Decontamination Precipitate with Calcium Salt N4->N5 Yes N5->N6 Area Cleaned

Operational workflow for handling 2-Aminohexan-1-OL oxalate, including spill contingency.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping or mopping is insufficient and dangerous. You must chemically inactivate the threat.

Step 1: Isolation Immediately evacuate the immediate area to allow airborne aerosols to settle. Ensure respiratory protection is worn before re-entering.

Step 2: Neutralization (The Calcium Strategy) For oxalate salt spills, chemical treatment must be prompt. Apply a dilute solution of a soluble calcium salt (e.g., calcium lactate, calcium chloride, or even lime water) directly to the spill area. Causality: Large amounts of calcium are required to rapidly inactivate the toxic oxalate ion by precipitating it as an insoluble, biologically inert calcium oxalate salt[2]. This prevents systemic toxicity upon accidental dermal contact during cleanup.

Step 3: Mechanical Cleanup Use damp, disposable absorbent pads to wipe up the precipitated mixture. Do NOT sweep or use a standard vacuum , as this will re-aerosolize the corrosive dust[2].

Step 4: Waste Segregation Place all contaminated pads, precipitated waste, and outer gloves into a clearly labeled, sealable hazardous waste container. Dispose of the material as "Toxic/Corrosive Solid Waste" in strict accordance with institutional and environmental regulations[4].

References

  • Guidechem. "(S)-2-Aminohexane 70492-67-0 wiki - Guidechem: MSDS."
  • PubChem - NIH. "(2R)-2-aminohexan-1-ol | C6H15NO | CID 6994402."
  • MilliporeSigma. "(R)-2-Aminohexan-1-ol hydrochloride | 158741-04-9."
  • Laboratoire MAT.
  • Santa Cruz Biotechnology.
  • Peptide.com.

Sources

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